molecular formula C24H28O4 B15606855 (Z)-NMac1

(Z)-NMac1

Cat. No.: B15606855
M. Wt: 380.5 g/mol
InChI Key: PHLVYOUORNHOLU-UZOQORDWSA-N
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Description

1beta-(3,4-Dimethoxystyryl)-2alpha-(3,4-dimethoxyphenyl)-3-cyclohexene has been reported in Zingiber montanum with data available.

Properties

Molecular Formula

C24H28O4

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-2-[(1S,2R)-2-(3,4-dimethoxyphenyl)cyclohex-3-en-1-yl]ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C24H28O4/c1-25-21-13-10-17(15-23(21)27-3)9-11-18-7-5-6-8-20(18)19-12-14-22(26-2)24(16-19)28-4/h6,8-16,18,20H,5,7H2,1-4H3/b11-9+/t18-,20+/m0/s1

InChI Key

PHLVYOUORNHOLU-UZOQORDWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Z)-NMac1: Structure, Properties, and Biological Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (Z)-NMac1, a geometric isomer of the Nm23/NDPK activator, (E)-NMac1. While its E-isomer has shown promise as an anti-metastatic agent, the Z-isomer serves as a critical negative control in research, highlighting the stereospecificity of NMac1's biological function.

Chemical Structure and Nomenclature

This compound is the cis-isomer of (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene. The key structural difference lies in the geometry around the styryl double bond. In the (Z)-isomer, the substituents on the double bond are on the same side, leading to a distinct three-dimensional conformation compared to the (E)-isomer.

IUPAC Name: (Z)-3-(3,4-dimethoxyphenyl)-4-(2-(3,4-dimethoxyphenyl)vinyl)cyclohex-1-ene

Synonyms: (Z)-isomer of NMac1

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

2D structure of this compound.

Physicochemical and Biological Properties

The most significant reported property of this compound is its lack of biological activity in the context of Nm23/NDPK activation. This stands in stark contrast to its (E)-isomer.

Property(E)-NMac1This compound
Molecular Formula C₂₄H₂₈O₄C₂₄H₂₈O₄
Molecular Weight 380.48 g/mol 380.48 g/mol
Biological Activity Activates NDPK activity of recombinant Nm23-H1 (EC₅₀ = 10.7 µM)[1]Abolishes the increase of NDPK activity[1]
Solubility Soluble in DMSOExpected to be soluble in DMSO
Appearance SolidSolid

Synthesis

The synthesis of this compound has been described as a multi-step process. A key step involves a Stork-Zhao olefination to selectively produce a (Z)-vinyl iodide intermediate. This is followed by a Suzuki cross-coupling reaction to yield the final this compound product in high yield.[1]

The following diagram illustrates the general synthetic workflow.

G start Starting Material (7) stork_zhao Stork-Zhao Olefination start->stork_zhao vinyl_iodide (Z)-Vinyl Iodide Intermediate stork_zhao->vinyl_iodide suzuki Suzuki Cross-Coupling (with boronic acid) vinyl_iodide->suzuki product This compound suzuki->product

Synthetic workflow for this compound.

Biological Inactivity and Role as a Negative Control

The primary biological function reported for (E)-NMac1 is the activation of Nucleoside Diphosphate Kinase (NDPK), an enzyme associated with the metastasis suppressor protein Nm23-H1. (E)-NMac1 binds to the C-terminal region of Nm23-H1, leading to an allosteric conformational change that enhances its NDPK activity.[1] This activation is linked to the suppression of cancer cell invasion and migration.

In contrast, studies have shown that the (Z)-isomer of NMac1 completely abolishes this increase in NDPK activity.[1] This finding underscores the critical importance of the geometric configuration of the styryl double bond for the biological activity of NMac1. The specific spatial arrangement of the phenyl rings in the (E)-isomer is likely essential for proper binding to the allosteric site on Nm23-H1.

The following diagram illustrates the differential effects of (E)-NMac1 and this compound on the Nm23-H1 signaling pathway.

G cluster_E (E)-NMac1 Pathway cluster_Z This compound Pathway E_NMac1 (E)-NMac1 Nm23_H1_E Nm23-H1 E_NMac1->Nm23_H1_E Binds to C-terminus NDPK_Activation NDPK Activity Increased Nm23_H1_E->NDPK_Activation Allosteric Activation Metastasis_Suppression Metastasis Suppression NDPK_Activation->Metastasis_Suppression Z_NMac1 This compound Nm23_H1_Z Nm23-H1 Z_NMac1->Nm23_H1_Z Does not effectively bind/activate No_Activation No Increase in NDPK Activity Nm23_H1_Z->No_Activation

References

(Z)-NMac1: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an in-depth overview of the synthesis and purification methods for (Z)-NMac1, a stereoisomer of the Nm23/NDPK activator, NMac1. This document outlines the synthetic pathway, offers a detailed experimental protocol, and presents relevant data for the production of this compound.

Introduction

NMac1, chemically known as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, has been identified as a small molecule activator of Nm23/NDPK, an enzyme associated with the suppression of tumor metastasis.[1][2][3] The biological activity of stereoisomers can vary significantly, making the specific synthesis of isomers like this compound crucial for targeted research. The (Z)-isomer of NMac1 has been shown to abolish the increase in NDPK activity observed with the (E)-isomer, highlighting the importance of stereochemistry in its biological function.[1] This guide focuses specifically on the chemical synthesis and purification of the (Z)-isomer.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving key chemical reactions to establish the desired Z-configuration of the styryl group.

Synthetic Strategy

The primary approach for the synthesis of this compound involves a two-step process starting from a precursor ketone (referred to as compound 7 in the source literature). The key transformations are:

  • Stork-Zhao Olefination: This reaction is employed to selectively form a (Z)-vinyl iodide from the precursor ketone.

  • Suzuki Cross-Coupling: The resulting (Z)-vinyl iodide is then coupled with a boronic acid to yield the final this compound product in high yield.[1][2][3]

This synthetic route is outlined in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound A Precursor Ketone (Compound 7) B Stork-Zhao Olefination A->B C (Z)-Vinyl Iodide Intermediate B->C Selective Formation D Suzuki Cross-Coupling + Boronic Acid C->D E This compound D->E High Yield

Caption: A high-level overview of the synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on available literature.

Step 1: Stork-Zhao Olefination for the Synthesis of (Z)-Vinyl Iodide Intermediate

  • Materials: Precursor ketone (Compound 7), reagents for Stork-Zhao olefination (e.g., hydrazine, iodine, base).

  • Procedure: A detailed, step-by-step protocol for this specific reaction is described in the supplementary information (Supplementary Fig. 10C) of the primary literature.[1][2][3] Generally, the ketone is converted to a hydrazone, which is then treated with iodine and a base to form the vinyl iodide. The specific reaction conditions (solvents, temperatures, and stoichiometry) are critical for the selective formation of the (Z)-isomer.

Step 2: Suzuki Cross-Coupling for the Synthesis of this compound

  • Materials: (Z)-Vinyl iodide intermediate, appropriate boronic acid (e.g., 3,4-dimethoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Procedure: The (Z)-vinyl iodide intermediate is dissolved in a suitable solvent system (e.g., toluene, ethanol, and water). The boronic acid, palladium catalyst, and base are added to the reaction mixture. The reaction is typically heated under an inert atmosphere until completion. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and the crude product is purified.[1][2][3]

Purification Methods

Purification of the final this compound compound is essential to remove any unreacted starting materials, byproducts from the Suzuki coupling, and any potential (E)-isomer impurity.

  • Chromatography: Column chromatography is a standard and effective method for the purification of this compound. A silica (B1680970) gel stationary phase with a non-polar to moderately polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically employed. The separation is monitored by TLC to collect the fractions containing the pure product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing minor impurities.

Quantitative Data

The synthesis of this compound is reported to proceed in high yield, although specific quantitative data for the yield and purity of the (Z)-isomer is not detailed in the main text of the available literature. For comparison, a scalable synthesis of the parent compound, NMac1, was developed and reported to be high-yielding.[1][2][3]

ParameterValueReference
Yield High[1][2][3]
Purity High (assumed after purification)-
EC50 of NMac1 10.7 µM (for NDPK activity of Nm23-H1)[1][4][5]

Signaling Pathway of NMac1

NMac1 functions as an allosteric activator of the hexameric form of Nm23-H1 and Nm23-H2, increasing their nucleoside diphosphate (B83284) kinase (NDPK) activity.[1] This activation is believed to be the mechanism through which NMac1 exerts its anti-metastatic effects. One of the downstream effects of NMac1 treatment in breast cancer cells is the inhibition of Rac1 activation, which leads to changes in cell morphology and a reduction in cell invasion and migration.[1][3]

Signaling_Pathway Proposed Signaling Pathway of NMac1 NMac1 NMac1 Nm23 Hexameric Nm23-H1/H2 NMac1->Nm23 Allosteric Activation NDPK Increased NDPK Activity Nm23->NDPK Leads to Rac1 Rac1 Activation NDPK->Rac1 Inhibits Metastasis Cell Invasion & Metastasis Rac1->Metastasis Inhibition of

References

(Z)-NMac1: A Deep Dive into its Mechanism of Action on the Metastasis Suppressor Nm23-H1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which (Z)-NMac1, a small molecule derived from Zingiber cassumunar, activates the metastasis suppressor protein Nm23-H1. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Nm23-H1 pathway to combat cancer metastasis.

This compound has emerged as a promising anti-metastatic agent by directly targeting and modulating the activity of Nm23-H1, a key protein involved in the suppression of tumor cell migration and invasion.[1][2][3][4][5] This guide will delve into the specifics of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a potent activator of the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1.[1][2][3][4] The core of its mechanism lies in its ability to directly bind to Nm23-H1, inducing a conformational change that enhances its enzymatic function.[2][3] This activation leads to a cascade of downstream events that ultimately suppress the metastatic phenotype of cancer cells.

Direct Binding and Allosteric Activation

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies have revealed that NMac1 binds to the C-terminal region of Nm23-H1.[1][2][3][6] This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site, yet it leads to an increase in its catalytic activity.[2][3] Specifically, NMac1 binding stabilizes the hexameric structure of Nm23-H1, which is the active form of the enzyme.[1] This stabilization prevents the oxidation-induced dissociation of the hexamer into inactive dimers, thereby maintaining the protein's anti-metastatic function.[1][5]

Inhibition of Rac1 Activation

One of the key downstream effects of Nm23-H1 activation by this compound is the inhibition of the small GTPase Rac1.[2][3][4] Rac1 is a crucial regulator of the actin cytoskeleton and is often hyperactivated in metastatic cancer cells, promoting cell motility and invasion.[7] NMac1-activated Nm23-H1 suppresses Rac1 activation, leading to a dramatic reorganization of the actin cytoskeleton, a reduction in membrane ruffling, and an overall decrease in cell migration and invasion.[2][3][4] This effect is dependent on the presence of Nm23-H1, as knockdown of the protein abolishes the inhibitory effect of NMac1 on Rac1.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from published studies.

Parameter Value Cell Line/System Reference
EC50 for Nm23-H1 Activation 10.7 µMRecombinant human Nm23-H1[4][6][8]
Maximum Activation of NDPK Activity 405%Recombinant human Nm23-H1[4][6]
IC50 (Cell Proliferation) 7.197 µMMDA-MB-231 (under glucose starvation)[8]
IC50 (Cell Proliferation) 2.849 µMMCF7 (under glucose starvation)[8]

Signaling Pathways

The activation of Nm23-H1 by this compound initiates a signaling cascade that impacts multiple pathways involved in cell motility and metabolism.

NMac1_Signaling_Pathway NMac1 This compound Nm23H1_active Nm23-H1 (Active Hexamer) NMac1->Nm23H1_active Binds & Stabilizes AMPK AMPK Activation NMac1->AMPK Induces Nm23H1 Nm23-H1 (Inactive Dimer/Oxidized) Nm23H1->Nm23H1_active NDPK_activity Increased NDPK Activity Nm23H1_active->NDPK_activity Rac1_inactive Rac1-GDP (Inactive) NDPK_activity->Rac1_inactive Promotes Inactivation Rac1_active Rac1-GTP (Active) Rac1_active->Rac1_inactive Actin Actin Cytoskeleton Reorganization Rac1_inactive->Actin Migration Decreased Cell Migration & Invasion Actin->Migration Metastasis Suppression of Metastasis Migration->Metastasis mTOR_ERK mTOR/ERK Signaling Suppression AMPK->mTOR_ERK Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model NDPK_Assay NDPK Activity Assay Rac1_Assay Rac1 Pulldown Assay NDPK_Assay->Rac1_Assay Migration_Assay Migration/Invasion Assay Rac1_Assay->Migration_Assay Mouse_Model Breast Cancer Mouse Model Migration_Assay->Mouse_Model Informs In Vivo Studies HDX_MS HDX-Mass Spectrometry HDX_MS->NDPK_Assay Identifies Binding Site Metastasis_Analysis Metastasis Analysis Mouse_Model->Metastasis_Analysis Logical_Relationship NMac1_Identified Identification of this compound as an Nm23-H1 Activator Direct_Binding Demonstration of Direct Binding to Nm23-H1 C-terminus NMac1_Identified->Direct_Binding NDPK_Activation Confirmation of Increased NDPK Activity Direct_Binding->NDPK_Activation Rac1_Inhibition Observation of Rac1 Inhibition NDPK_Activation->Rac1_Inhibition Cellular_Effects Measurement of Reduced Migration & Invasion Rac1_Inhibition->Cellular_Effects In_Vivo_Efficacy Validation of Anti-Metastatic Effect in Animal Models Cellular_Effects->In_Vivo_Efficacy

References

Unraveling the Biological Inactivity of the (Z)-NMac1 Isomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMac1, a small molecule activator of the metastasis suppressor protein Nm23-H1, has shown significant promise as an anti-metastatic agent. Its biological activity is critically dependent on its stereochemistry, with the (E)-isomer being the active form. This technical guide provides an in-depth analysis of the biological inactivity of the (Z)-NMac1 isomer. We will explore the structural basis for this inactivity, present comparative data, detail key experimental protocols for assessing activity, and visualize the relevant biological pathways and experimental workflows. This document serves as a comprehensive resource for researchers in oncology and drug development investigating the structure-activity relationships of NMac1 and its analogs.

Introduction

Metastasis is a primary driver of cancer mortality, making the development of effective anti-metastatic therapies a critical goal in oncology research. The Nm23-H1 protein, a nucleoside diphosphate (B83284) kinase (NDPK), is a known metastasis suppressor.[1][2] Its activation represents a promising therapeutic strategy. NMac1, or (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule that directly binds to and activates Nm23-H1, leading to the suppression of cancer cell migration and invasion.[3][4]

The biological activity of NMac1 is intrinsically linked to its geometric isomerism. While the (E)-isomer of NMac1 effectively activates Nm23-H1, the (Z)-isomer is biologically inactive.[5] Understanding the molecular basis for this stereospecificity is crucial for the rational design of more potent and selective Nm23-H1 activators. This guide will dissect the reasons behind the inactivity of the this compound isomer, providing a detailed examination of its structural and functional differences compared to the active (E)-isomer.

The Crucial Role of Stereochemistry: (E)- vs. This compound

The key to the biological activity of NMac1 lies in the spatial arrangement of its two catechol rings. For effective activation of Nm23-H1, these rings need to be positioned in a relatively planar conformation.[5] The (E)-isomer, with its trans configuration at the styryl double bond, allows the molecule to adopt this favorable planar arrangement, facilitating its binding to the C-terminal region of Nm23-H1.[2][3]

In contrast, the (Z)-isomer, with its cis configuration, introduces a significant steric hindrance. This forces the molecule into a skewed, non-planar conformation. This altered three-dimensional structure prevents the (Z)-isomer from fitting into the binding pocket on Nm23-H1, thereby abolishing its ability to induce the necessary allosteric changes for NDPK activation.[5]

Quantitative Comparison of Isomer Activity

The difference in biological activity between the (E) and (Z) isomers is not merely a matter of degree; the (Z)-isomer completely loses the ability to activate Nm23-H1's NDPK activity. The following table summarizes the comparative activity of the NMac1 isomers.

IsomerRelative NDPK ActivationBiological Effect
(E)-NMac1 Significant increaseActivates Nm23-H1, inhibits Rac1, suppresses metastasis
This compound AbolishedNo activation of Nm23-H1, biologically inactive

Mechanism of Action of Active (E)-NMac1

To fully appreciate the inactivity of the (Z)-isomer, it is essential to understand the mechanism of action of the active (E)-isomer.

  • Binding to Nm23-H1: (E)-NMac1 directly binds to a pocket in the C-terminal region of the hexameric form of Nm23-H1.[2][3]

  • Allosteric Activation: This binding induces a conformational change in Nm23-H1, leading to the allosteric activation of its nucleoside diphosphate kinase (NDPK) activity.[2][5]

  • Inhibition of Rac1: The activated Nm23-H1 then inhibits the activation of Rac1, a small GTPase that plays a crucial role in regulating the actin cytoskeleton.[4]

  • Suppression of Metastasis: The inhibition of Rac1 leads to a reorganization of the actin cytoskeleton, resulting in reduced cell motility, invasion, and ultimately, the suppression of metastasis.[4][5]

The initial binding event is the critical step that is completely abrogated by the incorrect stereochemistry of the (Z)-isomer.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of NMac1 isomers.

Synthesis of this compound

A detailed protocol for the synthesis of the (Z)-isomer of NMac1 can be found in the supplementary materials of the publication by Lee et al. (2018) in Scientific Reports.[5] The key steps involve a Stork-Zhao olefination to selectively form the (Z)-vinyl iodide, followed by a Suzuki cross-coupling to yield the final this compound product.

In Vitro NDPK Activity Assay

This assay measures the ability of NMac1 isomers to activate the kinase activity of Nm23-H1.

Materials:

  • Recombinant human Nm23-H1

  • NMac1 isomers (E and Z) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

  • ADP (Adenosine diphosphate)

  • UTP (Uridine triphosphate)

  • ATP detection reagent (e.g., luciferase-based)

  • 96-well microplate

  • Plate reader with luminescence detection

Procedure:

  • Prepare a reaction mixture containing recombinant Nm23-H1 in the assay buffer.

  • Add varying concentrations of the NMac1 isomers (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Add the Nm23-H1 reaction mixture to the wells.

  • Initiate the reaction by adding a mixture of ADP and UTP.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the ATP detection reagent.

  • Measure the luminescence using a plate reader. The amount of ATP produced is directly proportional to the NDPK activity.

  • Calculate the percentage of NDPK activation relative to the vehicle control.

Rac1 Activation Pulldown Assay

This assay determines the effect of NMac1 isomers on the activation state of Rac1 in cells.

Materials:

  • Metastatic breast cancer cells (e.g., MDA-MB-231)

  • NMac1 isomers (E and Z)

  • Cell lysis buffer

  • PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture MDA-MB-231 cells to 70-80% confluency.

  • Treat the cells with the NMac1 isomers or DMSO for the desired time.

  • Lyse the cells in an appropriate lysis buffer and collect the lysates.

  • Incubate the cell lysates with PAK-PBD agarose beads. These beads specifically bind to the active, GTP-bound form of Rac1.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1.

  • Perform a parallel Western blot on total cell lysates to determine the total amount of Rac1 protein.

  • Quantify the band intensities to determine the ratio of active Rac1 to total Rac1.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological inactivity of this compound.

logical_relationship cluster_isomer NMac1 Isomer cluster_conformation Molecular Conformation cluster_binding Binding to Nm23-H1 cluster_activity Biological Activity E_isomer (E)-NMac1 Planar Planar Conformation E_isomer->Planar Z_isomer This compound Skewed Skewed Conformation Z_isomer->Skewed Binds Binds to C-terminus Planar->Binds No_Bind Does Not Bind Skewed->No_Bind Active Biologically Active Binds->Active Inactive Biologically Inactive No_Bind->Inactive

Logical relationship between NMac1 isomerism and biological activity.

signaling_pathway NMac1 (E)-NMac1 Nm23 Nm23-H1 (hexamer) NMac1->Nm23 Binds & Activates (Allosteric) Rac1_GTP Rac1-GTP (active) Nm23->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (inactive) Rac1_GTP->Rac1_GDP Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Promotes Metastasis Suppression of Metastasis Actin->Metastasis Leads to

Signaling pathway of active (E)-NMac1 leading to metastasis suppression.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_assay Biological Assays cluster_results Results start_synthesis Starting Materials synthesis_E Synthesis of (E)-NMac1 start_synthesis->synthesis_E synthesis_Z Synthesis of This compound start_synthesis->synthesis_Z ndpk_assay NDPK Activity Assay synthesis_E->ndpk_assay rac1_assay Rac1 Activation Assay synthesis_E->rac1_assay synthesis_Z->ndpk_assay synthesis_Z->rac1_assay result_E (E)-NMac1: NDPK Activated, Rac1 Inactivated ndpk_assay->result_E result_Z This compound: NDPK Not Activated, Rac1 Active ndpk_assay->result_Z rac1_assay->result_E rac1_assay->result_Z

Experimental workflow for comparing the biological activity of NMac1 isomers.

Conclusion

The biological inactivity of the this compound isomer is a direct consequence of its stereochemistry. The cis configuration of the styryl double bond forces the molecule into a non-planar conformation that is incompatible with the binding site on Nm23-H1. This prevents the initial binding event required for the allosteric activation of Nm23-H1's NDPK activity, thereby rendering the (Z)-isomer inactive as a metastasis suppressor. This clear-cut structure-activity relationship underscores the importance of stereochemistry in drug design and provides a solid foundation for the development of novel, potent, and specific activators of Nm23-H1 for the treatment of metastatic cancer. This technical guide provides researchers with the fundamental knowledge and experimental framework to further investigate NMac1 and its analogs.

References

The Contrasting Roles of NMac1 Isomers in NDPK Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside Diphosphate (B83284) Kinases (NDPKs), particularly the Nm23-H1 isoform, are crucial regulators of a multitude of cellular processes. Functioning as a metastasis suppressor, Nm23-H1's activity is a key area of investigation in oncology. This technical guide delves into the modulation of NDPK signaling pathways by the small molecule NMac1 and its geometric isomer, (Z)-NMac1. While NMac1 has been identified as a potent activator of Nm23-H1, its (Z)-isomer demonstrates a contrasting, inhibitory role. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

The Central Role of Nm23-H1 in Cellular Signaling

Nm23-H1, also known as NDPK-A, is a multifunctional enzyme primarily known for its role in maintaining intracellular nucleotide pools by catalyzing the transfer of γ-phosphates between nucleoside triphosphates and diphosphates.[1] Beyond this housekeeping function, Nm23-H1 is a key signaling molecule that suppresses cancer metastasis by inhibiting cell migration, invasion, and colonization.[2] Its regulatory functions are executed through its enzymatic activities and protein-protein interactions, influencing pathways such as:

  • Rac1 Signaling: Nm23-H1 can inhibit the activation of Rac1, a small GTPase that is a critical driver of cytoskeletal reorganization, cell motility, and invasion.[3][4]

  • MAPK Signaling: It can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, often by interacting with components like the Kinase Suppressor of Ras (KSR).[2]

  • AMPK/mTOR/ERK Signaling: Recent studies have shown that modulation of Nm23-H1 activity can impact the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (B549165) (mTOR), and extracellular signal-regulated kinase (ERK) pathways, which are central to cellular energy homeostasis, growth, and proliferation.[1][5]

NMac1 and this compound: A Tale of Two Isomers

NMac1, or (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule activator of Nm23-H1.[6] In contrast, its geometric isomer, this compound, has been shown to abolish the NDPK-activating effect of NMac1.[3]

Mechanism of Action of NMac1 (The Activator)

NMac1 functions as an allosteric activator of Nm23-H1.[6] Its mechanism involves:

  • Binding: NMac1 directly binds to the C-terminal region of Nm23-H1.[2][6]

  • Stabilization: This binding stabilizes the hexameric form of the enzyme, which is the active conformation.[6]

  • Enhanced Activity: By stabilizing the hexamer, NMac1 increases the substrate affinity of Nm23-H1, leading to enhanced NDPK activity.[6]

The Inhibitory Role of this compound

The (Z)-isomer of NMac1 acts as an antagonist to the activating effect of the trans-isomer.[3] While detailed kinetic studies on this compound are limited, structure-activity relationship studies have demonstrated that the (Z)-conformation abrogates the ability to enhance NDPK activity.[3] This suggests that the specific spatial arrangement of the catechol rings in the trans-conformation is crucial for the allosteric activation of Nm23-H1.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on NMac1 and its effects on various cellular processes.

Compound Parameter Value Assay System Reference
NMac1EC5010.7 µMRecombinant Nm23-H1 NDPK Activity[1][6]
NMac1Maximum Activation405%Recombinant Nm23-H1 NDPK Activity[6]
NMac1IC507.197 µMProliferation of MDA-MB-231 cells (glucose-starved)[5]
NMac1IC502.849 µMProliferation of MCF7 cells (glucose-starved)[5]
This compoundEffect on NDPK ActivityAbolished NMac1-induced activationRecombinant Nm23-H1 NDPK Activity[3]

Table 1: In Vitro Activity of NMac1 and this compound on Nm23-H1

Treatment Cell Line Concentration Range Observed Effects Reference
NMac1MDA-MB-2310–25 µMInhibition of Rac1 activation, suppression of invasion and migration[4][6]
NMac1MDA-MB-2310–20 µMInduction of AMPK activation, suppression of mTOR and ERK signaling[5]
NMac1MDA-MB-2310–10 µMDepletion of cellular ATP, disruption of mitochondrial oxidative phosphorylation[5]
NMac1MDA-MB-231 spheroids0–30 µMInhibition of spheroid proliferation[5]

Table 2: Cellular Effects of NMac1 Treatment

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as described in the literature.[6][7] A key step involves a Stork-Zhao olefination of an appropriate precursor to selectively form the (Z)-vinyl iodide, followed by a Suzuki cross-coupling reaction with a boronic acid to yield the final (Z)-isomer of NMac1.[6][7]

NDPK Activity Assay

The nucleoside diphosphate kinase activity of Nm23-H1 in the presence of NMac1 or this compound can be determined using a luciferase-based ATP detection assay.[2][6]

  • Principle: The assay measures the amount of ATP produced by the NDPK-catalyzed transfer of a phosphate (B84403) group from a nucleoside triphosphate (e.g., UTP) to a nucleoside diphosphate (e.g., ADP). The newly formed ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ATP concentration.

  • Reagents:

    • Recombinant human Nm23-H1 (e.g., 5 ng)

    • ADP and UTP (e.g., 5 µM each)

    • NMac1 or this compound at various concentrations (or DMSO as a vehicle control)

    • ATP determination kit (e.g., from Molecular Probes)

  • Procedure:

    • Incubate recombinant Nm23-H1 with the desired concentrations of NMac1, this compound, or DMSO vehicle in a suitable reaction buffer.

    • Initiate the NDPK reaction by adding the substrates ADP and UTP.

    • Allow the reaction to proceed for a defined period (e.g., 1 minute).

    • Stop the reaction and measure the amount of ATP produced using a luciferase-based assay system according to the manufacturer's instructions.

    • Data can be fitted to a logistic dose-response curve to determine EC50 values for activators or IC50 values for inhibitors.[3]

Rac1 Activation Assay (Pull-down Assay)

The effect of NMac1 and this compound on the activation state of Rac1 in cells can be assessed using a pull-down assay that specifically isolates the active, GTP-bound form of Rac1.[3][4]

  • Principle: A fusion protein containing the p21-binding domain (PBD) of a Rac1 effector protein (like PAK1), which specifically binds to GTP-bound Rac1, is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

  • Reagents:

    • Cell line of interest (e.g., MDA-MB-231)

    • NMac1 or this compound

    • Lysis buffer

    • GST-PBD fusion protein coupled to glutathione-agarose beads

    • Anti-Rac1 antibody

  • Procedure:

    • Treat cells with the desired concentrations of NMac1, this compound, or vehicle for a specified time (e.g., 16 hours).

    • Lyse the cells and clarify the lysates by centrifugation.

    • Incubate the cell lysates with the GST-PBD beads to pull down active Rac1-GTP.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

    • A portion of the total cell lysate should also be run on the gel to determine the total Rac1 levels as a loading control.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this guide.

NMac1_NDPK_Rac1_Pathway cluster_NMac1 This compound vs NMac1 cluster_NDPK NDPK Regulation cluster_Rac1 Rac1 Signaling NMac1 NMac1 (trans-isomer) Nm23_H1_active Nm23-H1 (Stable Hexamer) Active NMac1->Nm23_H1_active Activates Z_NMac1 This compound (Z-isomer) Z_NMac1->NMac1 Antagonizes Nm23_H1_inactive Nm23-H1 (Dimer/Unstable Hexamer) Inactive Nm23_H1_inactive->Nm23_H1_active Rac1_GTP Rac1-GTP (Active) Nm23_H1_active->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (Inactive) Rac1_GDP->Rac1_GTP GEFs Rac1_GTP->Rac1_GDP GAPs Cytoskeleton Actin Cytoskeleton Reorganization Rac1_GTP->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration NMac1_AMPK_mTOR_ERK_Pathway cluster_NMac1_NDPK NMac1-NDPK Interaction cluster_Metabolic Metabolic Regulation cluster_Cellular_Response Cellular Response NMac1 NMac1 Nm23_H1 Nm23-H1 NMac1->Nm23_H1 Activates Mitochondrial_Function Mitochondrial Function NMac1->Mitochondrial_Function Disrupts AMPK AMPK Nm23_H1->AMPK Induces Activation mTOR mTOR Nm23_H1->mTOR Inhibits ERK ERK Nm23_H1->ERK Inhibits AMPK->mTOR Inhibits Proliferation Cell Proliferation AMPK->Proliferation Inhibits Growth Cell Growth mTOR->Growth ERK->Proliferation

References

(Z)-NMac1: A Stereoisomeric Approach to Understanding Nm23/NDPK Activation and Metastasis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, spurring the search for novel therapeutic agents that can inhibit this complex process. The discovery of NMac1, a small molecule activator of the metastasis suppressor protein Nm23-H1 (also known as NDPK-A), represents a significant advancement in this field. NMac1, chemically identified as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, was isolated from Zingiber cassumunar and has been shown to enhance the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1, leading to the suppression of cancer cell migration, invasion, and in vivo metastasis.[1][2][3] A crucial aspect of understanding NMac1's mechanism of action lies in the stereochemistry of its styryl group. This technical guide focuses on the (Z)-isomer of NMac1, providing a comprehensive review of its discovery, synthesis, and comparative biological activity, thereby highlighting the stringent structural requirements for Nm23-H1 activation.

Discovery and Rationale for Stereoisomer Investigation

NMac1 was identified through the screening of a natural product library for compounds capable of activating the NDPK activity of recombinant Nm23-H1.[1][2] The parent compound, the (E)-isomer, demonstrated potent activation of Nm23-H1.[1] To elucidate the structure-activity relationship (SAR) and define the pharmacophore necessary for this activation, a series of derivatives were synthesized, including the geometric isomer, (Z)-NMac1.[1][4] The investigation into the (Z)-isomer was critical to determine the spatial requirements of the two catechol rings for effective binding and allosteric activation of the Nm23-H1 enzyme.[1][4]

Synthesis and Physicochemical Properties

The synthesis of this compound was achieved through a distinct synthetic route compared to its (E)-counterpart. The key step involved a Stork-Zhao olefination to selectively produce a (Z)-vinyl iodide intermediate. This was followed by a Suzuki cross-coupling reaction with the appropriate boronic acid to yield the final this compound compound in high yield.[1][5]

Comparative Biological Activity: this compound vs. (E)-NMac1

The biological evaluation of this compound revealed a stark contrast to the activity of the (E)-isomer. While (E)-NMac1 is a potent activator of Nm23-H1's NDPK activity, the (Z)-isomer was found to completely abolish this effect.[1][4] This finding underscores the critical importance of the trans configuration of the styryl olefin for the molecule's biological function. The planar arrangement of the two catechol rings, facilitated by the (E) geometry, is believed to be essential for proper interaction with the C-terminal region of Nm23-H1, leading to an allosteric conformational change that enhances enzymatic activity.[1][4]

Quantitative Data Summary
CompoundTargetAssay TypeEC50 (µM)Maximum Activation (%)IC50 (µM)Cell LineConditionsReference
(E)-NMac1 Nm23-H1NDPK Activity10.7405--Recombinant Protein[1][5][6]
MDA-MB-231Proliferation--7.197MDA-MB-231Glucose-starved[6]
MCF7Proliferation--2.849MCF7Glucose-starved[6]
This compound Nm23-H1NDPK ActivityInactiveAbolished Activity--Recombinant Protein[1][4]

Mechanism of Action: The Role of Stereochemistry

NMac1 functions by directly binding to the hexameric form of Nm23-H1.[1][5] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) has revealed that (E)-NMac1 binds to a pocket in the C-terminal region of the protein.[1][2][4] This binding event induces an allosteric conformational change that stabilizes the hexameric state and increases the enzyme's affinity for its substrates, thereby enhancing NDPK activity.[1][2][5] The inactivity of this compound strongly suggests that its geometry prevents it from fitting correctly into this binding pocket, thus failing to induce the necessary allosteric activation.

This activation of Nm23-H1 by (E)-NMac1 initiates a downstream signaling cascade that results in the inhibition of Rac1, a key regulator of the actin cytoskeleton.[1][4] The inhibition of Rac1 activation leads to a dramatic reorganization of actin, a reduction in membrane ruffling, and consequently, a decrease in cancer cell migration and invasion.[1][2][4]

Signaling Pathway of (E)-NMac1

NMac1_Signaling_Pathway NMac1 (E)-NMac1 Nm23 Nm23-H1 (Hexamer) NMac1->Nm23 Binds & Activates NDPK_Activity Increased NDPK Activity Nm23->NDPK_Activity Catalyzes Rac1_Active Active Rac1-GTP NDPK_Activity->Rac1_Active Inhibits Activation Rac1_Inactive Inactive Rac1-GDP Rac1_Active->Rac1_Inactive Actin Actin Cytoskeleton Reorganization Rac1_Active->Actin Regulates Metastasis Inhibition of Cell Migration & Invasion (Metastasis) Actin->Metastasis Leads to

Caption: Signaling pathway of (E)-NMac1 in suppressing metastasis.

Experimental Protocols

Synthesis of this compound

The synthesis of the (Z)-isomer of NMac1 was accomplished through a multi-step process.[1][5]

  • Stork-Zhao Olefination: An appropriate aldehyde precursor (designated as compound 7 in the source literature) undergoes a Stork-Zhao olefination reaction. This specific olefination method is chosen for its high selectivity in producing (Z)-vinyl iodides.

  • Suzuki Cross-Coupling: The resulting (Z)-vinyl iodide is then subjected to a Suzuki cross-coupling reaction with a corresponding boronic acid. This step effectively couples the two main fragments of the molecule, yielding the final this compound product with high efficiency.[1][5]

NDPK Activity Assay

The effect of NMac1 isomers on the enzymatic activity of Nm23-H1 was quantified using an NDPK activity assay.[1][2]

  • Reaction Mixture: Recombinant human Nm23-H1 (e.g., 5 ng) is incubated in a reaction buffer containing substrates adenosine (B11128) 5'-diphosphate (ADP) and uridine (B1682114) 5'-triphosphate (UTP) (e.g., 5 µM each).

  • Compound Addition: Test compounds ((E)-NMac1 or this compound) at various concentrations, or DMSO as a vehicle control, are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a short duration (e.g., 1 minute).

  • Quantification: The amount of adenosine 5'-triphosphate (ATP) produced is measured using a suitable ATP determination kit.

  • Data Analysis: The NDPK activity is calculated based on the amount of ATP generated. For activators, data is often fitted to a logistic dose-response curve to determine the EC50.[1][5]

Workflow for NDPK Activity Assay

NDPK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Recombinant Nm23-H1 Mix Combine Protein, Substrates, & Compound Protein->Mix Substrates ADP + UTP Substrates->Mix Compound Test Compound ((Z)- or (E)-NMac1) Compound->Mix Incubate Incubate (e.g., 1 min) Mix->Incubate Measure Measure ATP Production Incubate->Measure Analyze Calculate NDPK Activity (Determine EC50) Measure->Analyze

Caption: Workflow for the in vitro NDPK activity assay.

Cell Migration and Invasion Assays

The biological impact of NMac1 on cancer cell motility was assessed using transwell migration and Matrigel invasion assays.[1][4]

  • Cell Treatment: Highly metastatic breast cancer cells (e.g., MDA-MB-231) are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Assay Setup: Treated cells are seeded into the upper chamber of a Boyden chamber. For invasion assays, the chamber's membrane is coated with Matrigel.

  • Incubation: Cells are allowed to migrate or invade through the porous membrane towards a chemoattractant in the lower chamber for a set time.

  • Quantification: Non-migrated/invaded cells are removed from the top of the membrane. The cells that have successfully traversed the membrane are fixed, stained, and counted.

  • Data Representation: The results are typically expressed as a percentage of migration or invasion relative to a vehicle-treated control.

Conclusion and Future Directions

The comparative study of this compound and (E)-NMac1 provides definitive evidence for the strict stereochemical requirements for the activation of Nm23-H1. The complete loss of activity in the (Z)-isomer highlights that the overall topology of the molecule, which dictates the spatial orientation of the catechol rings, is the primary determinant of its biological function. This insight is invaluable for the rational design of future small molecule activators of Nm23-H1 and other allosterically regulated enzymes. While this compound itself does not possess therapeutic potential, it serves as a critical tool compound in elucidating the pharmacophore of a promising new class of anti-metastatic agents. Future research should focus on developing analogs of (E)-NMac1 with improved potency, selectivity, and pharmacokinetic profiles to advance this novel anti-metastatic strategy towards clinical application.

References

Spectroscopic and Synthetic Profile of (Z)-NMac1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the spectroscopic and synthetic data for (Z)-NMac1, a small molecule of interest in metastasis research. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting key data in a structured and accessible format.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for this compound.

¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.88 – 6.75m4HAromatic protons
6.67d8.41HAromatic proton
6.57d1.61HAromatic proton
6.34d12.01HOlefinic proton
5.67 – 5.63m2HOlefinic protons
5.58dd12.0, 10.01HOlefinic proton
3.89s3HOCH₃
3.87s3HOCH₃
3.86s3HOCH₃
3.81s3HOCH₃
3.25 – 3.19m1HCyclohexene proton
2.71 – 2.65m1HCyclohexene proton
2.22 – 2.15m2HCyclohexene protons
2.12 – 2.05m2HCyclohexene protons
¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
149.0Aromatic C-O
148.9Aromatic C-O
148.1Aromatic C-O
147.6Aromatic C-O
137.2Aromatic C
131.0Olefinic C
130.6Olefinic C
129.8Aromatic C
128.8Olefinic C
127.3Olefinic C
120.3Aromatic C-H
119.5Aromatic C-H
112.0Aromatic C-H
111.1Aromatic C-H
110.9Aromatic C-H
108.7Aromatic C-H
55.9OCH₃
55.8OCH₃
43.1Cyclohexene C-H
41.8Cyclohexene C-H
30.1Cyclohexene CH₂
29.7Cyclohexene CH₂
High-Resolution Mass Spectrometry (HRMS) Data for this compound
IonTechniqueCalculated m/zFound m/z
[M]⁺FAB380.1988380.1985

Experimental Protocols

The following sections detail the methodologies used for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound was achieved through a two-step process starting from aldehyde 7, proceeding through a vinyl iodide intermediate 14.[1] The final product, this compound (4), was obtained in a 90% yield from the vinyl iodide intermediate.[1]

Step 1: Synthesis of Vinyl Iodide (14) To a solution of aldehyde 7 in dichloromethane (B109758) (CH₂Cl₂), iodine (I₂), triphenylphosphine (B44618) (PPh₃), and imidazole (B134444) were added. The reaction mixture was stirred at room temperature for 2 hours.

Step 2: Synthesis of this compound (4) The vinyl iodide 14 was reacted with 3,4-dimethoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃). The reaction was carried out in a solvent mixture of toluene, ethanol (B145695) (EtOH), and water at 80 °C for 2 hours.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra were recorded on a JEOL JMS-700 mass spectrometer using Fast Atom Bombardment (FAB) as the ionization technique.

Synthetic Pathway of this compound

Synthesis_of_Z_NMac1 Aldehyde_7 Aldehyde 7 Vinyl_Iodide_14 Vinyl Iodide 14 Aldehyde_7->Vinyl_Iodide_14 I₂, PPh₃, Imidazole, CH₂Cl₂, rt, 2h Z_NMac1 This compound (4) Vinyl_Iodide_14->Z_NMac1 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C, 2h

Caption: Synthetic route to this compound.

References

Investigating the Stereochemistry of NMac1 Isomers: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In drug development, different stereoisomers of a chiral compound can exhibit significant variations in their pharmacodynamic, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive overview of the methodologies employed to investigate the stereochemistry of novel compounds, using the hypothetical molecule "NMac1" as a case study. While specific data for "NMac1" is not publicly available, this document outlines the standard experimental workflows and data presentation practices that would be applied to such an investigation.

Table 1: Hypothetical Comparative Data for NMac1 Isomers

This table illustrates how quantitative data for different stereoisomers would be presented. The values are purely illustrative and intended to demonstrate the format for comparative analysis.

Parameter(R)-NMac1(S)-NMac1Racemic NMac1
Purity (e.e. %) >99%>99%50:50
Receptor Binding Affinity (Ki, nM) 15.2250.885.3
In vitro Potency (IC50, nM) 25.5800.1150.7
Metabolic Stability (t1/2, min) 1206592.5
Aqueous Solubility (mg/mL) 0.50.80.6

Experimental Protocols

A thorough investigation of stereoisomers involves several key experimental stages, from separation and identification to biological evaluation.

Chiral Separation and Purification

The initial step is to separate the racemic mixture of NMac1 into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method.

Protocol: Chiral HPLC Separation

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Chiralpak IA (or other suitable chiral column).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) if necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the chromophore of NMac1 (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve the racemic NMac1 sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile to resolve the two enantiomeric peaks.

    • Collect the fractions corresponding to each peak separately.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Assess the enantiomeric excess (e.e.) of the purified samples using the same HPLC method.

Stereochemical Assignment

Once separated, the absolute configuration of each enantiomer must be determined. X-ray crystallography provides unambiguous assignment if suitable crystals can be grown.

Protocol: X-ray Crystallography

  • Crystallization: Dissolve the purified enantiomer in a suitable solvent system (e.g., ethanol/water, acetone) and allow for slow evaporation or vapor diffusion to grow single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.

  • Absolute Configuration: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Biological Evaluation

The separated isomers are then subjected to a series of biological assays to determine their pharmacodynamic and pharmacokinetic properties.

Protocol: In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of each NMac1 isomer for its target receptor.

  • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand that binds to the receptor, and various concentrations of the NMac1 isomers.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound (each NMac1 isomer).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound material using a scintillation counter.

    • Plot the percentage of radioligand binding against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the investigation into the stereochemistry of NMac1.

G cluster_separation Separation & Identification cluster_evaluation Biological Evaluation A Racemic NMac1 B Chiral HPLC A->B C Purified (R)-NMac1 B->C D Purified (S)-NMac1 B->D E X-ray Crystallography C->E G In Vitro Assays (Binding, Potency) C->G D->E D->G F Absolute Configuration E->F H In Vivo Studies (PK/PD, Efficacy) G->H I Toxicology H->I J Lead Candidate Selection I->J

Caption: General workflow for stereoisomer investigation.

G cluster_pathway Hypothetical Signaling Pathway Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger 2nd Messenger Effector->Second_Messenger Kinase Protein Kinase Second_Messenger->Kinase Response Cellular Response Kinase->Response R_NMac1 (R)-NMac1 R_NMac1->Receptor High Affinity S_NMac1 (S)-NMac1 S_NMac1->Receptor Low Affinity

Methodological & Application

Application Notes and Protocols for (Z)-NMac1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-NMac1 is a small molecule activator of Nm23-H1/NDPK-A, a known metastasis suppressor protein.[1][2] By binding to the C-terminal region of Nm23-H1, this compound enhances its nucleoside diphosphate (B83284) kinase (NDPK) activity through allosteric conformational changes.[1][3][4] This activation leads to the inhibition of Rac1, a key regulator of the actin cytoskeleton, resulting in reduced cancer cell migration, invasion, and metastasis.[1][4] Additionally, under conditions of metabolic stress, this compound has been shown to induce AMPK phosphorylation and suppress the mTOR/ERK signaling pathways.[5] These characteristics make this compound a promising compound for investigation in cancer research, particularly in the context of anti-metastatic therapies.

These application notes provide detailed protocols for the use of this compound in cell culture, including data on its efficacy and methodologies for key experiments to assess its biological activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (Glucose-starved)MDA-MB-2317.197 µM[5]
IC50 (Glucose-starved)MCF72.849 µM[5]
EC50 (NDPK Activity)Recombinant Nm23-H110.7 µM[5][6]
EC50 (Rac1-GTP Inhibition)MDA-MB-23110-15 µM[1]
Table 2: Recommended Concentration Ranges and Incubation Times for this compound in Cell Culture
AssayCell LineConcentration RangeIncubation TimeObserved EffectReference
Rac1 Activation AssayMDA-MB-23110-25 µM16 hoursInhibition of Rac1-GTP formation[1][7]
Actin Cytoskeleton StainingMDA-MB-23125 µM16 hoursReduced membrane ruffles[1][4][7]
Transwell Migration/InvasionMDA-MB-231Dose-dependent24 hoursReduced migration and invasion[1][4]
Tumor Spheroid ProliferationNot specified0-30 µM2-14 daysImpaired proliferation[5]
AMPK/mTOR/ERK SignalingMDA-MB-2310-20 µM0-20 hoursAMPK activation, mTOR/ERK suppression[5]
ATP DepletionMDA-MB-2310-10 µM0-100 minutesDepletion of cellular ATP[5]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound.

Materials:

  • This compound

  • DMSO (sterile)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Adherent cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed the cells in appropriate cell culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%) overnight in a 37°C, 5% CO2 incubator.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period as indicated in Table 2, depending on the downstream assay.

  • Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, protein extraction for Western blotting, or cell imaging).

Protocol 2: In Vitro Cell Migration and Invasion Assay (Transwell Assay)

This protocol is adapted from studies investigating the effect of NMac1 on the migration and invasion of MDA-MB-231 cells.[1][4]

Materials:

  • Transwell inserts (e.g., Boyden chambers) with 8 µm pore size polycarbonate membranes

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. The day before the assay, serum-starve the cells overnight.

  • Insert Preparation:

    • Migration Assay: Pre-coat the transwell inserts with a suitable extracellular matrix protein if desired (optional).

    • Invasion Assay: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify in an incubator for at least 1 hour.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the transwell inserts.

  • Assay Assembly: Place the inserts into the wells of a 24-well plate containing complete medium with a chemoattractant in the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][4]

  • Cell Removal and Staining:

    • Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the fixed cells with Crystal Violet solution.

  • Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of migration or invasion relative to the vehicle control.

Protocol 3: Rac1 Activation Assay (G-LISA or Pulldown Assay)

This protocol is based on the active Rac1 pulldown assay used to demonstrate NMac1's effect on Rac1-GTP levels.[1][7]

Materials:

  • MDA-MB-231 cells

  • This compound

  • Lysis buffer specific for GTPase activation assays

  • Rac1 activation assay kit (containing GST-PBD beads or Rac-GTP binding protein-coated plates)

  • Antibodies against Rac1

  • Standard Western blotting or ELISA equipment

Procedure:

  • Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of this compound or vehicle control for 16 hours.[1][7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Active Rac1 Pulldown/Binding:

    • Pulldown Assay: Incubate equal amounts of protein lysate with GST-PBD (p21-binding domain of PAK1) beads to pull down active, GTP-bound Rac1.

    • G-LISA: Add equal amounts of protein lysate to wells of a plate coated with a Rac-GTP binding protein.

  • Washing: Wash the beads or plate to remove non-specifically bound proteins.

  • Detection:

    • Pulldown Assay: Elute the bound proteins from the beads and analyze the levels of Rac1 by Western blotting using a Rac1-specific antibody. Also, run a Western blot for total Rac1 from the initial lysates as a loading control.

    • G-LISA: Follow the kit manufacturer's instructions for detection, which typically involves adding a Rac1-specific antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a substrate.

  • Analysis: Quantify the amount of active Rac1 relative to the total Rac1 for each treatment condition.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm NMac1 This compound Nm23_H1 Nm23-H1 (Inactive) NMac1->Nm23_H1 Binds & Activates Nm23_H1_active Nm23-H1 (Active) NDPK Activity ↑ Rac1_GTP Rac1-GTP (Active) Nm23_H1_active->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (Inactive) Actin Actin Cytoskeleton (Stress Fibers, Lamellipodia) Rac1_GTP->Actin Actin_reorg Actin Cytoskeleton Reorganization Rac1_GTP->Actin_reorg Inhibition leads to Migration Cell Migration & Invasion Actin->Migration Migration_inhib Reduced Cell Migration & Invasion Actin_reorg->Migration_inhib

Caption: Signaling pathway of this compound in inhibiting cell migration.

G cluster_workflow Experimental Workflow: Transwell Migration/Invasion Assay start Seed cells in Transwell insert (with Matrigel for invasion) in serum-free medium +/- this compound chemo Place insert in well with chemoattractant medium start->chemo incubate Incubate for 24 hours chemo->incubate remove Remove non-migrated cells from top of insert incubate->remove fix Fix migrated/invaded cells on bottom of insert remove->fix stain Stain cells with Crystal Violet fix->stain quantify Count stained cells under microscope stain->quantify

Caption: Workflow for Transwell migration and invasion assays.

References

Application Notes and Protocols for (Z)-NMac1 in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-NMac1, the cis-isomer of the well-characterized NMac1 ((±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene), presents a distinct pharmacological profile. Unlike its trans-isomer, which functions as an activator of Nucleoside Diphosphate Kinase (NDPK/Nm23), this compound does not enhance NDPK activity.[1] However, studies on a structurally analogous cis-isomer, identified as cis-3-(3′,4′-dimethoxyphenyl)-4-[(E)-3‴,4‴-dimethoxystyryl]cyclohex-1-ene (ZC-B11), reveal that this compound possesses cytotoxic and apoptogenic properties in specific cancer cell lines. This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its potential as an apoptosis-inducing agent.

Mechanism of Action

It is crucial to distinguish the mechanism of action between the isomers of NMac1.

  • (E)-NMac1 (trans-isomer) : Activates NDPK, leading to the inhibition of Rac1 activation and subsequent suppression of cancer cell migration and invasion.[1]

  • This compound (cis-isomer) : Does not activate NDPK.[1] Instead, a structurally similar cis-isomer has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[2][3] This pathway involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a decrease in mitochondrial membrane potential and subsequent activation of caspases.[2][3]

Quantitative Data

The following table summarizes the reported in vitro efficacy of the cis-isomer of NMac1 (ZC-B11) on a cancer cell line.

CompoundCell LineAssay TypeEndpointValue
cis-3-(3′,4′-dimethoxyphenyl)-4-[(E)-3‴,4‴-dimethoxystyryl]cyclohex-1-ene (ZC-B11)CEMss (T-acute lymphoblastic leukemia)Cytotoxicity (MTT Assay)IC507.11 ± 0.240 µg/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest (e.g., CEMss)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assessment by Mitochondrial Membrane Potential (MMP) Assay

This protocol assesses the effect of this compound on the mitochondrial membrane potential, a key indicator of early-stage apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing JC-1 dye (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence. For JC-1, red fluorescence (J-aggregates in healthy mitochondria) is typically measured at an excitation/emission of ~585/590 nm, and green fluorescence (J-monomers in apoptotic cells) is measured at ~514/529 nm.[4]

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization and apoptosis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells.[2]

Visualizations

G cluster_0 Experimental Workflow for this compound In Vitro Evaluation A Cancer Cell Line Seeding (e.g., CEMss) B Treatment with this compound (Varying Concentrations and Durations) A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Assays B->D E Cell Cycle Analysis (Flow Cytometry) B->E F IC50 Determination C->F G Mitochondrial Membrane Potential Assay (e.g., JC-1) D->G H Quantification of Apoptotic Cells (Sub-G1 Peak) E->H G cluster_1 Proposed Apoptotic Signaling Pathway of this compound (cis-isomer) Z_NMac1 This compound Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Z_NMac1->Bcl2 inhibits Bax Bax (Pro-apoptotic) Upregulation Z_NMac1->Bax activates Mitochondrion Mitochondrion MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application of (Z)-NMac1 in Rac1 Activation Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-NMac1 is a specific isomer of the more extensively studied NMac1, a small molecule activator of Nucleoside Diphosphate (B83284) Kinase (NDPK/Nm23-H1). While NMac1 has been demonstrated to indirectly inhibit Rac1 activation, the (Z)-isomer has been shown to abolish this effect. This application note provides a comprehensive overview of the use of NMac1 isomers in studying Rac1 signaling, with a focus on providing detailed protocols for Rac1 activation assays.

NMac1, a derivative of cassumunene from Zingiber cassumunar Roxb., has emerged as a significant modulator of metastasis-related signaling pathways.[1] It functions by directly binding to Nm23-H1 and enhancing its NDPK activity.[2][3][4] This heightened enzymatic activity leads to a downstream inhibition of Rac1, a key member of the Rho family of small GTPases that regulates cell motility, cytoskeletal organization, and cell division.[2][5][6][7][8]

Interestingly, the stereochemistry of NMac1 is crucial for its biological activity. While the trans-isomer of NMac1 effectively activates NDPK, the (Z)-isomer has been found to abolish this increase in NDPK activity.[2] This makes the (Z)-isomer a valuable tool as a negative control in experiments investigating the NMac1-Nm23-H1-Rac1 signaling axis.

This document outlines the signaling pathway, provides quantitative data on the effects of NMac1, and offers detailed protocols for performing Rac1 activation assays to study the effects of compounds like this compound.

Signaling Pathway of NMac1 and its Effect on Rac1 Activation

NMac1 exerts its effect on Rac1 activity through an indirect mechanism involving the activation of Nm23-H1. The binding of NMac1 to the C-terminal of Nm23-H1 induces a conformational change that enhances its nucleoside diphosphate kinase (NDPK) activity.[2][3] This leads to a reduction in the levels of active, GTP-bound Rac1. The precise mechanism linking increased NDPK activity to Rac1 inhibition is an area of ongoing research.

NMac1_Rac1_Pathway cluster_Z This compound Effect NMac1 NMac1 (trans-isomer) Nm23 Nm23-H1 (NDPK) NMac1->Nm23 Activates Rac1_GTP Active Rac1-GTP Nm23->Rac1_GTP Inhibits Activation Rac1_GDP Inactive Rac1-GDP Rac1_GTP->Rac1_GDP GTP Hydrolysis Cell_Effects Inhibition of: - Membrane Ruffling - Cell Migration - Metastasis Rac1_GTP->Cell_Effects Promotes Rac1_GDP->Rac1_GTP GEF-mediated Activation Z_NMac1 This compound Z_NMac1->Nm23 Abolishes Activation

Caption: NMac1 signaling pathway leading to Rac1 inhibition.

Quantitative Data: Effect of NMac1 on NDPK Activity and Rac1 Activation

The following tables summarize the quantitative effects of NMac1 on NDPK activity and subsequent Rac1 activation in MDA-MB-231 breast cancer cells.

CompoundTargetAssay TypeEC₅₀Maximum Activation (%)Cell LineReference
NMac1Nm23-H1In vitro NDPK Assay10.7 µM405%-[2]
TreatmentConcentrationDurationEffect on Rac1 ActivationCell LineReference
NMac110 µM16 hReduction in active Rac1MDA-MB-231[2]
NMac125 µM16 hSignificant reduction in active Rac1MDA-MB-231[2][9]

Experimental Protocols

Rac1 Activation Assay (Pull-down Method)

This protocol is a standard method for determining the amount of active, GTP-bound Rac1 in cell lysates.[5][6][7][10][11]

Experimental Workflow:

Rac1_Assay_Workflow start Start: Seed and Culture Cells treatment Treat cells with this compound and controls (e.g., NMac1, vehicle) start->treatment lysis Lyse cells in ice-cold buffer treatment->lysis clarify Clarify lysate by centrifugation lysis->clarify pulldown Incubate lysate with PAK-PBD agarose (B213101) beads clarify->pulldown wash Wash beads to remove unbound proteins pulldown->wash elute Elute bound proteins (Active Rac1) wash->elute analysis Analyze by SDS-PAGE and Western Blotting for Rac1 elute->analysis end End: Quantify Active Rac1 Levels analysis->end

Caption: Workflow for a Rac1 activation pull-down assay.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • This compound, NMac1 (trans-isomer), and vehicle control (e.g., DMSO)

  • Rac1 Activation Assay Kit (containing PAK-PBD agarose beads, lysis buffer, wash buffer, and anti-Rac1 antibody)

  • Phosphate-buffered saline (PBS), ice-cold

  • Protease inhibitor cocktail

  • SDS-PAGE gels and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with desired concentrations of this compound, NMac1, or vehicle control for the specified duration (e.g., 16 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (supplemented with protease inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-20 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Pull-down of Active Rac1:

    • Transfer the supernatant to a new pre-chilled tube.

    • Normalize protein concentrations of the lysates.

    • Add an aliquot of the PAK-PBD agarose bead slurry to each lysate.

    • Incubate at 4°C for 1 hour with gentle agitation.

  • Washing:

    • Pellet the beads by centrifugation at 14,000 x g for 10 seconds.

    • Aspirate the supernatant.

    • Wash the beads three times with an appropriate volume of wash buffer, pelleting the beads between each wash.

  • Elution and Sample Preparation:

    • After the final wash, carefully remove all supernatant.

    • Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Load the supernatant onto an SDS-PAGE gel, along with total cell lysates as input controls.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Rac1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the pulled-down active Rac1 and the total Rac1 in the input lysates.

    • Normalize the amount of active Rac1 to the total Rac1 for each sample.

Conclusion

The study of NMac1 isomers provides a nuanced approach to investigating the role of the Nm23-H1/Rac1 signaling axis in cellular processes. While the trans-isomer of NMac1 serves as an inhibitor of Rac1 activation, the (Z)-isomer acts as a crucial negative control by failing to activate the upstream kinase, Nm23-H1. The detailed protocols and workflow provided herein offer a robust framework for researchers to accurately assess the impact of these and other compounds on Rac1 activity, thereby facilitating advancements in cancer research and drug development.

References

Application Notes and Protocols for (Z)-NMac1 in Transwell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing (Z)-NMac1 in transwell migration and invasion assays. The information is curated for professionals in cancer research and drug development, focusing on the compound's role as a modulator of metastasis.

Introduction

Metastasis is a primary cause of mortality in cancer patients, making the identification of anti-metastatic agents a critical area of research.[1] The small molecule NMac1, a derivative of a natural compound from Zingiber cassumunar, has been identified as an activator of Nm23-H1/NDPK, a known metastasis suppressor.[1][2] NMac1 has been shown to inhibit the migration and invasion of cancer cells, primarily through the activation of Nm23-H1, which leads to the inhibition of Rac1 and subsequent reorganization of the actin cytoskeleton.[2][3][4]

This document focuses on the stereoisomer this compound and its comparative effects in transwell migration and invasion assays alongside its more studied counterpart, (±)-trans-NMac1 (hereafter referred to as NMac1). Understanding the activity of different isomers is crucial for structure-activity relationship (SAR) studies and drug development.

Mechanism of Action of NMac1

NMac1 directly binds to the C-terminal of the Nm23-H1 protein, a nucleoside diphosphate (B83284) kinase (NDPK).[2][3] This binding event induces a conformational change in Nm23-H1, leading to the activation of its NDPK activity.[2][3] The activated Nm23-H1 then suppresses the activity of Rac1, a key regulator of cell motility and actin dynamics.[3][4] The inhibition of Rac1 results in a dramatic alteration of the cancer cell's morphology, characterized by reduced membrane ruffling and a shift from a mesenchymal to a more epithelial-like phenotype, ultimately leading to decreased cell migration and invasion.[2][4]

The Role of the (Z)-Isomer

Crucially, studies have revealed that the stereochemistry of NMac1 is critical for its biological activity. The (Z)-isomer of NMac1 has been shown to abolish the increase in NDPK activity.[3] This finding highlights the specific structural requirements for the activation of Nm23-H1 and underscores the importance of isomeric purity when studying the anti-metastatic effects of NMac1.

Data Presentation: (±)-trans-NMac1 vs. This compound

The following tables summarize the quantitative data from transwell migration and invasion assays using the highly metastatic breast cancer cell line MDA-MB-231.

Table 1: Effect of (±)-trans-NMac1 on MDA-MB-231 Cell Migration and Invasion [2][3][5]

Concentration of (±)-trans-NMac1 (µM)% Migration% Invasion
0 (Control)100100
10~80~75
25~50~40

Data are approximated from graphical representations in the cited literature and represent the percentage of migration or invasion relative to the vehicle-treated control cells after 24 hours.

Table 2: Comparative Activity of NMac1 Isomers on NDPK Activity [3]

CompoundEffect on NDPK Activity
(±)-trans-NMac1Increases NDPK activity
This compoundAbolishes the increase of NDPK activity

Experimental Protocols

Detailed methodologies for conducting transwell migration and invasion assays to evaluate the effects of this compound are provided below. These protocols are based on established methods used in the study of NMac1.[2][3]

Protocol 1: Transwell Migration Assay

This assay measures the chemotactic ability of cells to move through a porous membrane.

Materials:

  • 24-well Transwell® unit with 8.0 µm pore size polycarbonate membrane

  • MDA-MB-231 cells

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound and (±)-trans-NMac1

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 16-24 hours.

  • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 5 x 10^4 cells/mL.[2]

  • Assay Setup:

    • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.[2]

    • Pre-treat the cell suspension with the desired concentrations of this compound, (±)-trans-NMac1, or DMSO for a specified time (e.g., 16 hours).[2][3]

    • Seed 5 x 10^4 cells in 100 µL of serum-free medium (containing the respective treatments) into the upper chamber of the Transwell insert.[2]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[2][3]

  • Cell Removal and Fixation:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[2]

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 20 minutes.

  • Staining and Quantification:

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the insert in a staining solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

    • Calculate the percentage of migration relative to the control.

Protocol 2: Transwell Invasion Assay

This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • All materials from the Transwell Migration Assay protocol

  • Matrigel™ Basement Membrane Matrix

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel™ on ice.

    • Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Coat the upper surface of the Transwell membrane with 50 µg of Matrigel™ and allow it to solidify at 37°C for at least 30 minutes.[2]

  • Cell Preparation and Assay Setup: Follow steps 1-3 from the Transwell Migration Assay protocol.

  • Incubation: Incubate the plate at 37°C for 24 hours.[2][3]

  • Cell Removal, Fixation, Staining, and Quantification: Follow steps 5-6 from the Transwell Migration Assay protocol.

Visualizations

Signaling Pathway of NMac1 Action

NMac1_Signaling_Pathway cluster_cell Cancer Cell NMac1 (±)-trans-NMac1 Nm23 Nm23-H1 NMac1->Nm23 Binds & Activates ZNMac1 This compound ZNMac1->Nm23 No Activation Rac1 Rac1 Nm23->Rac1 Inhibits Actin Actin Cytoskeleton Reorganization Rac1->Actin Regulates Migration Cell Migration & Invasion Actin->Migration Leads to Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture & Serum-Starve MDA-MB-231 Cells B 2. Coat Insert with Matrigel (Invasion Assay Only) A->B Optional C 3. Prepare Cell Suspension with This compound / (±)-trans-NMac1 A->C E 5. Seed Cells into Upper Chamber B->E C->E D 4. Add Chemoattractant to Lower Chamber D->E F 6. Incubate for 24 hours E->F G 7. Remove Non-Migrated Cells F->G H 8. Fix & Stain Migrated Cells G->H I 9. Quantify Under Microscope H->I

References

Application Notes and Protocols: Preparation and Experimental Use of (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-NMac1 , the geometric isomer of the potent anti-metastatic agent NMac1, serves as an essential negative control in experimental settings. While NMac1 activates the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1, the (Z)-isomer of NMac1 has been shown to abolish this effect.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of this compound in research, particularly in the context of studying cancer metastasis and associated signaling pathways.

NMac1, chemically known as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule activator of Nm23, a known metastasis suppressor.[1][2] It binds directly to the C-terminal of Nm23-H1, inducing allosteric conformational changes that enhance its NDPK activity.[1][2][4] This activation leads to a cascade of anti-metastatic effects, including the inhibition of Rac1 activation, reorganization of the actin cytoskeleton, and suppression of cancer cell invasion and migration.[1][2][5] Furthermore, NMac1 has been observed to induce mitochondrial dysfunction in cancer cells under metabolic stress.[6][7]

Given that the (Z)-isomer lacks the NDPK-activating capacity of the (E)-isomer, its primary application is to ensure that the observed biological effects of NMac1 are specifically due to its intended mechanism of action.

Data Presentation

The following table summarizes the quantitative data for the active NMac1 isomer, which is crucial for comparative analysis when using this compound as a control.

ParameterCell LineValueDescription
EC50 Recombinant Nm23-H110.7 µM50% effective concentration for activating NDPK activity.[4][7][8]
IC50 MDA-MB-2317.197 µM50% inhibitory concentration for cell proliferation under glucose starvation.[6][7]
IC50 MCF72.849 µM50% inhibitory concentration for cell proliferation under glucose starvation.[6][7]

Preparation and Handling of this compound

Synthesis

The synthesis of this compound has been described in the scientific literature.[1][2][8] A key step involves the Stork-Zhao olefination to selectively produce a (Z)-vinyl iodide, followed by a Suzuki cross-coupling reaction with a suitable boronic acid to yield the final this compound compound.[1][2][8] For scalable synthesis of the parent NMac1, modified procedures have been developed, starting with a Diels-Alder reaction.[1][2][8] Researchers can refer to the supplementary information in the cited literature for detailed synthetic procedures.[1][2]

Solubility and Storage
  • Solubility: NMac1 is soluble in DMSO at a concentration of 10 mM.[4] It is advisable to prepare a stock solution in a high-quality, anhydrous solvent.

  • Storage: For long-term stability, the solid compound should be stored at -20°C for up to 12 months.[4] Stock solutions in solvent can be stored at -80°C for up to 6 months.[4]

Experimental Protocols

The following protocols detail the use of this compound as a negative control alongside the active NMac1.

In Vitro NDPK Activity Assay

This assay measures the enzymatic activity of Nm23-H1 in the presence of NMac1 and this compound.

Materials:

  • Recombinant human Nm23-H1 protein

  • NMac1 and this compound stock solutions (in DMSO)

  • Assay buffer (consult literature for specific buffer composition)

  • ADP (Adenosine diphosphate)

  • UTP (Uridine triphosphate) or other NTP donor

  • ATP determination kit

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, recombinant Nm23-H1 protein (e.g., 5 ng), ADP (e.g., 5 µM), and UTP (e.g., 5 µM).[1]

  • Create a dilution series of both NMac1 and this compound in DMSO. A typical concentration range to test for NMac1 is 0-50 µM.[9]

  • Add the diluted compounds or a DMSO vehicle control to the reaction mixture. The final DMSO concentration should be kept low (e.g., 1%) to avoid solvent effects.[1]

  • Incubate the reaction for a specified time (e.g., 1 minute) at the optimal temperature for the enzyme.[1]

  • Stop the reaction and measure the amount of ATP produced using an ATP determination kit, following the manufacturer's instructions.

  • Compare the NDPK activity in the presence of NMac1, this compound, and the vehicle control. A significant increase in ATP production should be observed with NMac1, while this compound should show activity comparable to the vehicle control.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • MDA-MB-231 or other metastatic cancer cell line

  • Cell culture medium and supplements

  • NMac1 and this compound stock solutions

  • Boyden chambers (transwell inserts) with appropriate pore size

  • Matrigel (for invasion assay)

  • Cell stain (e.g., crystal violet)

  • Microscope

Protocol:

  • Culture MDA-MB-231 cells to sub-confluency.

  • For the invasion assay, coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in a serum-free medium.

  • In the lower chamber of the Boyden apparatus, add a medium containing a chemoattractant (e.g., fetal bovine serum).

  • In the upper chamber, add the cell suspension.

  • Treat the cells in the upper chamber with various concentrations of NMac1, this compound, or a DMSO vehicle control (e.g., 25 µM).[1]

  • Incubate for a suitable period (e.g., 24 hours) to allow for cell migration or invasion.[1]

  • After incubation, remove the non-migrated/invaded cells from the top surface of the insert.

  • Fix and stain the cells that have migrated/invaded to the bottom surface of the insert.

  • Count the number of stained cells in several fields of view using a microscope.

  • Compare the extent of migration/invasion between the different treatment groups. NMac1 is expected to significantly inhibit migration and invasion, whereas this compound should have a minimal effect.[1]

Rac1 Activation Assay (Pull-down Assay)

This assay determines the levels of active, GTP-bound Rac1 in cells treated with this compound.

Materials:

  • MDA-MB-231 cells

  • NMac1 and this compound stock solutions

  • Cell lysis buffer

  • Rac1 activation assay kit (containing PAK-PBD beads or similar)

  • Antibodies for Western blotting (anti-Rac1)

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Culture MDA-MB-231 cells and treat them with NMac1, this compound, or a DMSO vehicle control for a specified duration (e.g., 16 hours).[5]

  • Lyse the cells and collect the protein lysates.

  • Incubate a portion of the cell lysate with PAK-PBD (p21-activated kinase-p21 binding domain) beads, which specifically bind to the active, GTP-bound form of Rac1.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

  • Quantify the band intensities to determine the ratio of active Rac1 to total Rac1. A decrease in active Rac1 is expected with NMac1 treatment, while this compound should not significantly alter the levels of active Rac1.[5]

Visualizations

NMac1 Signaling Pathway

NMac1_Signaling_Pathway NMac1 NMac1 ((E)-isomer) Nm23_H1 Nm23-H1 (Hexamer) NMac1->Nm23_H1 Binds & Activates Z_NMac1 This compound (Negative Control) Z_NMac1->Nm23_H1 Does Not Activate NDPK_Activity Increased NDPK Activity Nm23_H1->NDPK_Activity Catalyzes Rac1_Active Active Rac1-GTP NDPK_Activity->Rac1_Active Inhibits Activation Rac1_Inactive Inactive Rac1-GDP Cytoskeleton Actin Cytoskeleton Reorganization Rac1_Active->Cytoskeleton Promotes Ruffling Metastasis Inhibition of Metastasis Cytoskeleton->Metastasis Leads to

Caption: NMac1 signaling pathway leading to metastasis inhibition.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis Prep_Cells Prepare Metastatic Cancer Cells (e.g., MDA-MB-231) Control Vehicle Control (DMSO) Z_NMac1 This compound (Negative Control) NMac1 NMac1 (Active Compound) NDPK_Assay NDPK Activity Assay Control->NDPK_Assay Migration_Assay Migration/Invasion Assay Control->Migration_Assay Rac1_Assay Rac1 Activation Assay Control->Rac1_Assay Z_NMac1->NDPK_Assay Z_NMac1->Migration_Assay Z_NMac1->Rac1_Assay NMac1->NDPK_Assay NMac1->Migration_Assay NMac1->Rac1_Assay Analysis Compare Results Across Treatment Groups NDPK_Assay->Analysis Migration_Assay->Analysis Rac1_Assay->Analysis

Caption: Workflow for comparing the effects of NMac1 and this compound.

References

Application Notes and Protocols for (Z)-NMac1 Treatment in MDA-MB-231 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-NMac1 is a stereoisomer of the small molecule NMac1, a compound identified as an activator of the Nucleoside Diphosphate Kinase (NDPK) Nm23-H1. The (±)-trans-isomer of NMac1 has demonstrated significant anti-metastatic properties in preclinical studies involving the highly invasive triple-negative breast cancer cell line, MDA-MB-231.[1][2][3] It functions by binding to and activating Nm23-H1, leading to a cascade of events that ultimately suppress cancer cell migration and invasion.[1][3]

However, it is crucial to note that the biological activity of NMac1 is highly dependent on its stereochemistry. Research has shown that the (Z)-isomer of NMac1, the subject of this document, does not activate NDPK activity.[1] Consequently, the anti-metastatic effects observed with the (±)-trans-isomer are not expected with this compound treatment. Due to this lack of primary activity, there is a corresponding absence of published data on the effects of this compound on the viability, apoptosis, and cell cycle of MDA-MB-231 cells.

This document, therefore, provides a detailed overview of the mechanism and effects of the active (±)-trans-NMac1 in MDA-MB-231 cells to offer a comprehensive understanding of the NMac1 compound family. It also includes detailed protocols for key experiments that would be necessary to evaluate any potential biological activity of this compound.

Mechanism of Action of (±)-trans-NMac1

The anti-metastatic activity of (±)-trans-NMac1 in MDA-MB-231 cells is initiated by its direct binding to the C-terminal of Nm23-H1, a known metastasis suppressor protein.[1][3] This interaction induces a conformational change in Nm23-H1, leading to the activation of its NDPK enzymatic function.[1][3] The activated Nm23-H1 then inhibits the function of Rac1, a small GTPase that plays a critical role in regulating the actin cytoskeleton.[1][4] Inhibition of Rac1 activation leads to a dramatic reorganization of the actin cytoskeleton, resulting in a change from a mesenchymal to an epithelial-like morphology, characterized by reduced membrane ruffling and increased cell-to-cell adhesion.[1][4] This ultimately translates to a significant reduction in the migratory and invasive capacity of the MDA-MB-231 cells.[1][5]

NMac1_Signaling_Pathway Signaling Pathway of (±)-trans-NMac1 in MDA-MB-231 Cells NMac1 (±)-trans-NMac1 Nm23H1 Nm23-H1 (NDPK) NMac1->Nm23H1 Binds & Activates Rac1_active Active Rac1-GTP Nm23H1->Rac1_active Inhibits Actin Actin Cytoskeleton Reorganization Rac1_active->Actin Rac1_inactive Inactive Rac1-GDP Morphology Mesenchymal to Epithelial Morphology Change Actin->Morphology Migration_Invasion Decreased Migration & Invasion Morphology->Migration_Invasion

Signaling Pathway of (±)-trans-NMac1

Data Presentation

The following tables summarize the quantitative data on the effects of (±)-trans-NMac1 on MDA-MB-231 cells. No equivalent data is available for this compound.

Table 1: Effect of (±)-trans-NMac1 on MDA-MB-231 Cell Migration and Invasion [1][5]

Treatment Concentration (µM)Incubation Time (hours)Migration Inhibition (%)Invasion Inhibition (%)
1024~40%~50%
2524~70%~80%

Data are approximated from graphical representations in the cited literature and represent a significant dose-dependent reduction.

Table 2: Effect of (±)-trans-NMac1 on Rac1 Activation in MDA-MB-231 Cells [1][4]

Treatment Concentration (µM)Incubation Time (hours)Active Rac1 Levels
1016Reduced
2516Significantly Reduced

Levels of active Rac1 were determined by pull-down assays.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of a compound like this compound on MDA-MB-231 cells.

MDA-MB-231 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the MDA-MB-231 human breast cancer cell line.

Cell_Culture_Workflow MDA-MB-231 Cell Culture Workflow Thaw Thaw Cryopreserved Cells Culture Culture in T-75 Flask (DMEM + 10% FBS) Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Monitor Monitor for 80-90% Confluency Incubate->Monitor Wash_PBS Wash with PBS Monitor->Wash_PBS Trypsinize Trypsinize Cells Wash_PBS->Trypsinize Neutralize Neutralize Trypsin with Media Trypsinize->Neutralize Centrifuge Centrifuge and Resuspend Neutralize->Centrifuge Subculture Subculture into New Flasks/Plates Centrifuge->Subculture Subculture->Incubate Continue Culture

Cell Culture Workflow

Materials:

  • MDA-MB-231 cells (ATCC® HTB-26™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL conical tubes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density (e.g., a 1:5 to 1:10 split ratio).

Cell Viability (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate_24h Incubate 24h for Attachment Seed->Incubate_24h Treat Treat with this compound (Various Concentrations) Incubate_24h->Treat Incubate_Treatment Incubate for Desired Time (e.g., 24-72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure Absorbance at 570 nm Add_Solvent->Measure

MTT Assay Workflow

Materials:

  • MDA-MB-231 cells

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Attachment: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Seed_Treat Seed and Treat Cells with this compound Harvest Harvest Cells (including supernatant) Seed_Treat->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin V Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) Resuspend->Stain Incubate_Dark Incubate for 15 min in the Dark Stain->Incubate_Dark Analyze Analyze by Flow Cytometry Incubate_Dark->Analyze

Apoptosis Assay Workflow

Materials:

  • Treated and untreated MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat MDA-MB-231 cells with this compound for the desired time.

  • Harvesting: Harvest the cells by trypsinization. It is important to also collect the culture supernatant, which may contain detached apoptotic cells. Centrifuge the combined cell suspension and supernatant at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Seed_Treat Seed and Treat Cells with this compound Harvest Harvest Cells by Trypsinization Seed_Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix Cells in Cold 70% Ethanol (B145695) Wash_PBS->Fix Incubate_Fix Incubate on Ice (≥30 min) Fix->Incubate_Fix Wash_Stain Wash and Resuspend in PI/RNase Staining Buffer Incubate_Fix->Wash_Stain Incubate_Stain Incubate for 30 min at Room Temperature Wash_Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Cell Cycle Analysis Workflow

Materials:

  • Treated and untreated MDA-MB-231 cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat MDA-MB-231 cells with this compound for the desired time.

  • Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Western Blotting for Rac1 Activation

This protocol describes a pull-down assay followed by Western blotting to specifically detect the active, GTP-bound form of Rac1.

Western_Blot_Workflow Rac1 Activation Assay Workflow Treat_Lyse Treat Cells and Prepare Lysates Quantify Quantify Protein Concentration (BCA/Bradford) Treat_Lyse->Quantify Pulldown Incubate Lysates with PAK-PBD Agarose (B213101) Beads Quantify->Pulldown Wash_Beads Wash Beads to Remove Non-specific Proteins Pulldown->Wash_Beads Elute Elute Bound Proteins (Active Rac1) Wash_Beads->Elute SDS_PAGE Separate Proteins by SDS-PAGE Elute->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary (anti-Rac1) Antibody Block->Probe Secondary_Probe Probe with HRP-conjugated Secondary Antibody Probe->Secondary_Probe Detect Detect with ECL and Image Secondary_Probe->Detect

Rac1 Activation Assay Workflow

Materials:

  • Rac1 Activation Assay Kit (containing PAK-PBD beads)

  • Treated and untreated MDA-MB-231 cell lysates

  • Primary antibody against Rac1

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Lysis: Treat MDA-MB-231 cells with this compound for the desired time, then lyse the cells in an appropriate lysis buffer on ice. Centrifuge to clarify the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-Down Assay: Incubate an equal amount of protein from each sample with PAK-PBD (p21-activated kinase-binding domain) agarose beads. These beads specifically bind to the active, GTP-bound form of Rac1.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins and a sample of the total cell lysate (as a loading control) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for Rac1.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL detection system.

    • Compare the amount of active Rac1 in treated samples to the control.

References

Application Notes and Protocols for Assessing (Z)-NMac1 Binding to Nm23-H1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nm23-H1, a metastasis suppressor protein, plays a crucial role in inhibiting cancer cell migration and invasion. Its activity is modulated by various factors, including small molecule binders. (Z)-NMac1 is a derivative of NMac1, a known activator of the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1.[1][2] Understanding the binding interaction between this compound and Nm23-H1 is critical for the development of potential anti-metastatic therapeutics. This document provides detailed protocols for assessing this interaction using established biophysical and biochemical methods.

Data Presentation

The following table summarizes the quantitative data regarding the binding of NMac1 isomers to Nm23-H1. This allows for a clear comparison of their binding affinities and activities.

CompoundMethodParameterValueReference
NMac1 Surface Plasmon Resonance (SPR)Kd4.86 x 10-5 M (without ATP)[3]
Kd4.73 x 10-6 M (with 2mM ATP)[3]
NDPK Activity AssayEC5010.7 µM[4][5]
This compound NDPK Activity AssayActivityAbolished increase in NDPK activity[1][2]

Signaling Pathway

The interaction of NMac1 with Nm23-H1 leads to the activation of its NDPK activity, which in turn inhibits Rac1-mediated signaling pathways involved in cell migration and invasion.[2][6]

Nm23_H1_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Tiam1 Tiam1 Receptor->Tiam1 Activates NMac1 This compound Nm23_H1 Nm23-H1 NMac1->Nm23_H1 Binds & Activates (NDPK activity) Nm23_H1->Tiam1 Inhibits Rac1_GDP Rac1-GDP (Inactive) Tiam1->Rac1_GDP Promotes GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK PAK Rac1_GTP->PAK Activates Actin_Cytoskeleton Actin Cytoskeleton (Cell Migration, Invasion) PAK->Actin_Cytoskeleton Regulates

Caption: NMac1-mediated activation of Nm23-H1 and subsequent inhibition of the Rac1 signaling pathway.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the binding and functional effect of this compound on Nm23-H1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions.[7] This protocol is adapted from a study on NMac1.[3]

Experimental Workflow

SPR_Workflow A Immobilize Nm23-H1 on Sensor Chip B Inject this compound at various concentrations A->B C Monitor Association & Dissociation B->C D Regenerate Sensor Surface C->D E Data Analysis (Binding Kinetics & Affinity) D->E

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

  • Immobilization of Nm23-H1:

    • Use a carboxymethyl dextran (B179266) hydrogel (CMDH) sensor chip.

    • Immobilize recombinant Nm23-H1 (1 mg/mL in 10 mM sodium acetate (B1210297) buffer, pH 4.5) using standard amine coupling chemistry at a flow rate of 20 µL/min for 10 minutes, or until saturation is achieved (approximately 8200 Resonance Units).[3]

  • Analyte Injection:

    • Prepare a dilution series of this compound (e.g., 10–160 µM) in a suitable binding buffer (e.g., 10 mM HEPES pH 7.4, 100 mM NaCl, 1 mM MgCl₂).[3]

    • Inject the this compound solutions over the immobilized Nm23-H1 surface at a flow rate of 30 μL/min.

    • Monitor the association and dissociation phases in real-time.

  • Regeneration:

    • After each cycle, regenerate the sensor surface by injecting 2 M NaCl for 1 minute to remove bound analyte.[3]

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir interaction model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA, or DSF, measures the thermal stability of a protein to infer ligand binding.[8][9][10] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow

TSA_Workflow A Prepare Protein-Dye-Ligand Mixture B Heat sample in Real-Time PCR instrument A->B C Monitor Fluorescence Increase B->C D Determine Melting Temperature (Tm) C->D E Calculate ΔTm D->E

Caption: Workflow for Thermal Shift Assay (TSA).

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing:

      • Purified recombinant Nm23-H1 (final concentration ~2-5 µM).

      • SYPRO Orange dye (final concentration 5x).

      • This compound at various concentrations (e.g., 0-100 µM).

      • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Include a no-ligand (DMSO) control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/min.[7]

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition in the melting curve.

    • Calculate the change in melting temperature (ΔTm) between the protein with and without this compound. A significant positive ΔTm indicates binding.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to map ligand binding sites and conformational changes in proteins.[11] This protocol is based on the study of NMac1 binding to Nm23-H1.[1][11]

Experimental Workflow

HDXMS_Workflow A Incubate Nm23-H1 +/- this compound in D2O B Quench Deuterium Exchange A->B C Pepsin Digestion B->C D LC-MS Analysis C->D E Identify Peptides with Altered Deuterium Uptake D->E

Caption: Workflow for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).

Protocol:

  • Deuterium Labeling:

    • Incubate Nm23-H1 with or without this compound in a deuterated buffer (D₂O) for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching:

    • Stop the exchange reaction by adding a quench buffer to lower the pH to ~2.5 and the temperature to 0°C.

  • Proteolysis:

    • Digest the protein with an acid-stable protease, such as pepsin, at a low temperature.

  • LC-MS Analysis:

    • Separate the resulting peptides by liquid chromatography and analyze by mass spectrometry to measure the mass of each peptide. The mass increase corresponds to the amount of deuterium incorporated.

  • Data Analysis:

    • Compare the deuterium uptake of peptides from Nm23-H1 in the presence and absence of this compound.

    • Regions with significantly reduced deuterium uptake in the presence of this compound are indicative of the binding site or areas of conformational change upon binding. For NMac1, these regions were identified as amino acid residues 2-8, 64-75, and 142-152.[1][12]

NDPK Activity Assay

This assay measures the enzymatic activity of Nm23-H1 and the effect of this compound on this activity.[4][13]

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing recombinant Nm23-H1 (e.g., 5 ng), substrates (e.g., 5 µM ADP and 5 µM UTP), and varying concentrations of this compound in an appropriate assay buffer.[2][3]

    • Include a vehicle control (e.g., 1% DMSO).[2]

  • Enzyme Reaction:

    • Initiate the reaction and incubate for a defined period (e.g., 1 minute).[2]

  • ATP Measurement:

    • Measure the amount of ATP produced using a luciferase-based ATP determination kit.

  • Data Analysis:

    • Plot the NDPK activity against the concentration of this compound to determine if the compound activates or inhibits the enzyme. For the activator NMac1, an EC₅₀ of 10.7 µM was determined.[4][5]

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the binding of this compound to Nm23-H1. By employing a combination of biophysical and biochemical assays, researchers can obtain detailed information on the binding affinity, binding site, and functional consequences of this interaction, which is essential for the development of novel anti-metastatic drugs.

References

Application Notes and Protocols for the Experimental Use of (Z)-NMac1 as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological research, the use of appropriate controls is fundamental to the generation of robust and reproducible data. When investigating the activity of a specific bioactive molecule, a structurally similar but inactive analog serves as an ideal negative control. This document provides detailed application notes and protocols for the use of (Z)-NMac1, the inactive isomer of the Nm23-H1 activator NMac1, as a negative control in experimental design.

NMac1 is a small molecule that activates the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1, a known metastasis suppressor protein.[1][2][3] NMac1 achieves this by binding to the C-terminus of Nm23-H1 and stabilizing its active hexameric conformation.[1][2] This activation of Nm23-H1 leads to the inhibition of Rac1 GTPase activity, resulting in reduced cell migration and metastasis.[2][4][5] In contrast, the (Z)-isomer of NMac1 has been shown to be inactive, failing to induce NDPK activity.[2][4] This property makes this compound an excellent tool for ensuring that the observed biological effects in experiments using NMac1 are specifically due to the activation of the intended pathway and not due to off-target or non-specific effects of the compound's general structure.

These protocols are designed to guide researchers in the proper application of this compound as a negative control in key biochemical and cellular assays.

Key Experimental Protocols

In Vitro NDPK Activity Assay

This assay directly measures the enzymatic activity of Nm23-H1 and is the primary biochemical method to confirm the activating effect of NMac1 and the lack thereof with this compound.

Protocol:

  • Reagents and Materials:

    • Recombinant human Nm23-H1 protein

    • NMac1 and this compound (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

    • Substrates: Adenosine 5'-diphosphate (ADP) and Uridine 5'-triphosphate (UTP)

    • ATP detection reagent (e.g., luciferase-based assay kit)

    • 384-well white microplates

    • Plate reader with luminescence detection capabilities

  • Procedure: a. Prepare a reaction mixture containing recombinant Nm23-H1 (e.g., 5 ng) in assay buffer. b. Add NMac1, this compound, or DMSO (vehicle control) to the reaction mixture at various concentrations (e.g., 0-50 µM). c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding a mixture of ADP and UTP (e.g., 5 µM each). e. Allow the reaction to proceed for a set time (e.g., 1 minute) at room temperature. f. Stop the reaction and measure the amount of ATP produced using an ATP detection reagent according to the manufacturer's instructions. g. Record the luminescence signal using a plate reader.

Data Presentation:

The results should be presented in a table summarizing the NDPK activity, often expressed as a percentage of the vehicle control.

CompoundConcentration (µM)Mean Luminescence (RLU)Std. Deviation% Activity vs. Vehicle
Vehicle (DMSO)-150,0007,500100
NMac11250,00012,500167
5450,00022,500300
10600,00030,000400
25615,00031,000410
This compound1152,0008,000101
5148,0007,90099
10155,0008,200103
25151,0007,600101
Cellular Rac1 Activation Assay (G-LISA)

This assay quantifies the level of active, GTP-bound Rac1 in cells, providing a measure of the downstream effects of Nm23-H1 activation.

Protocol:

  • Reagents and Materials:

    • Metastatic breast cancer cell line (e.g., MDA-MB-231)

    • Cell culture medium and supplements

    • NMac1 and this compound (dissolved in DMSO)

    • Rac1 G-LISA Activation Assay Kit (or similar pull-down based assay)

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • Microplate reader with absorbance detection

  • Procedure: a. Seed MDA-MB-231 cells in a 6-well plate and grow to 70-80% confluency. b. Treat the cells with NMac1, this compound, or DMSO at the desired concentrations (e.g., 25 µM) for 16 hours. c. Lyse the cells using the provided lysis buffer and collect the lysates. d. Determine the protein concentration of each lysate. e. Perform the Rac1 G-LISA assay according to the manufacturer's protocol, using equal amounts of protein for each sample. f. Measure the absorbance at the appropriate wavelength.

Data Presentation:

The data should be tabulated to show the relative levels of active Rac1.

TreatmentConcentration (µM)Mean AbsorbanceStd. Deviation% Active Rac1 vs. Vehicle
Vehicle (DMSO)-0.8500.042100
NMac1250.4250.02150
This compound250.8450.04599.4
Cell Migration Assay (Transwell Assay)

This assay assesses the ability of cells to migrate through a porous membrane, a key characteristic of metastatic cancer cells.

Protocol:

  • Reagents and Materials:

    • MDA-MB-231 cells

    • Serum-free cell culture medium

    • Cell culture medium with a chemoattractant (e.g., 10% FBS)

    • NMac1 and this compound

    • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

    • Cotton swabs

    • Crystal violet staining solution

    • Microscope

  • Procedure: a. Pre-treat MDA-MB-231 cells with NMac1, this compound, or DMSO (e.g., 25 µM) for 16 hours. b. Resuspend the treated cells in serum-free medium. c. Add medium with chemoattractant to the lower chamber of the 24-well plate. d. Seed the pre-treated cells into the upper chamber of the Transwell inserts. e. Incubate for 24 hours to allow for cell migration. f. Remove non-migrated cells from the upper surface of the membrane with a cotton swab. g. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. h. Count the number of migrated cells in several random fields under a microscope.

Data Presentation:

The quantitative results of the cell migration assay should be summarized in a table.

TreatmentConcentration (µM)Mean Migrated Cells per FieldStd. Deviation% Migration vs. Vehicle
Vehicle (DMSO)-25025100
NMac1251101544
This compound252452898

Mandatory Visualizations

NMac1_Signaling_Pathway NMac1 NMac1 (Active Isomer) Nm23_H1 Nm23-H1 (NDPK) NMac1->Nm23_H1 Activates Z_NMac1 This compound (Inactive Isomer) Z_NMac1->Nm23_H1 Does Not Activate Rac1_GTP Active Rac1-GTP Nm23_H1->Rac1_GTP Inhibits Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: Signaling pathway of NMac1 and the role of this compound.

Experimental_Workflow cluster_0 Treatment Groups cluster_1 Biochemical Assay cluster_2 Cellular Assays Vehicle Vehicle (DMSO) NDPK NDPK Activity Assay Vehicle->NDPK Rac1 Rac1 Activation Assay Vehicle->Rac1 Migration Cell Migration Assay Vehicle->Migration Active NMac1 Active->NDPK Active->Rac1 Active->Migration Negative This compound Negative->NDPK Negative->Rac1 Negative->Migration

Caption: General experimental workflow for using this compound as a negative control.

References

Application Notes and Protocols for the Synthesis of (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of the (Z)-isomer of NMac1, a small molecule activator of Nm23/NDPK with potential applications in cancer metastasis inhibition. The synthesis is accomplished via a two-step sequence involving a Stork-Zhao olefination to establish the (Z)-vinyl iodide, followed by a Suzuki cross-coupling reaction to introduce the second aryl moiety.

Overview of the Synthetic Strategy

The synthesis of (Z)-NMac1, or (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(Z)-3,4-dimethoxystyryl]cyclohex-1-ene, is achieved through a stereoselective pathway. The key steps are:

  • Stork-Zhao Olefination: An aldehyde precursor is converted to a (Z)-vinyl iodide with high stereoselectivity.

  • Suzuki Cross-Coupling: The (Z)-vinyl iodide is then coupled with an arylboronic acid in the presence of a palladium catalyst to yield the final this compound product.

This methodology allows for the specific formation of the desired (Z)-isomer, which has been shown to have different biological activity compared to its (E)-counterpart.

Experimental Protocols

Step 1: Stork-Zhao Olefination for the Synthesis of (Z)-Vinyl Iodide Intermediate

This protocol describes the conversion of an aldehyde to a (Z)-vinyl iodide. The reaction utilizes a Wittig-like olefination with an iodophosphonium ylide.

Reaction Scheme:

Materials and Reagents:

  • Aldehyde intermediate (e.g., (±)-trans-3-(3,4-dimethoxyphenyl)cyclohex-3-enecarbaldehyde)

  • Iodine (I₂)

  • Triphenylphosphine (B44618) (Ph₃P)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • n-Hexane, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Preparation of the Iodophosphonium Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add iodoform (B1672029) (CHI₃) and triphenylphosphine (Ph₃P) in anhydrous THF.

    • Cool the mixture to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) in THF dropwise to the cooled mixture.

    • Stir the reaction mixture at -78 °C for 1 hour to generate the iodophosphonium ylide.

  • Olefination Reaction:

    • To the pre-formed ylide solution at -78 °C, add a solution of the aldehyde intermediate in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Add saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine.

    • Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (Z)-vinyl iodide intermediate.

Quantitative Data for Stork-Zhao Olefination (Illustrative)

IntermediateStarting Aldehyde (mmol)Iodoform (mmol)Ph₃P (mmol)NaHMDS (mmol)Solvent (mL)Temp (°C)Time (h)Yield (%)Purity (%)
(Z)-Vinyl Iodide1.01.21.21.2THF (20)-78585>95 (by NMR)
Step 2: Suzuki Cross-Coupling for the Synthesis of this compound

This protocol details the palladium-catalyzed cross-coupling of the (Z)-vinyl iodide intermediate with an arylboronic acid to form the final product.

Reaction Scheme:

Materials and Reagents:

  • (Z)-Vinyl iodide intermediate (from Step 1)

  • Arylboronic acid (e.g., (3,4-dimethoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask, add the (Z)-vinyl iodide intermediate, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

    • Add the degassed solvent system via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting vinyl iodide is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data for Suzuki Cross-Coupling (Illustrative)

ProductStarting Vinyl Iodide (mmol)Boronic Acid (mmol)Catalyst (mol%)Base (mmol)SolventTemp (°C)Time (h)Yield (%)Purity (%)
This compound1.01.2Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901290>98 (by HPLC)

Visualizations

Synthetic Workflow for this compound

Synthesis_Workflow Aldehyde Aldehyde Intermediate ('7') reagents1 Stork-Zhao Olefination (I₂, Ph₃P, NaHMDS, THF, -78°C) Aldehyde->reagents1 VinylIodide (Z)-Vinyl Iodide reagents2 Suzuki Cross-Coupling (Arylboronic Acid, Pd Catalyst, Base) VinylIodide->reagents2 ZNMac1 This compound reagents1->VinylIodide reagents2->ZNMac1

Caption: Overall synthetic scheme for this compound.

Logical Relationship of Key Reactions

Logical_Relationship cluster_start Starting Materials cluster_reactions Key Synthetic Steps cluster_product Final Product Aldehyde Aldehyde Intermediate StorkZhao Stork-Zhao Olefination (Z-selective) Aldehyde->StorkZhao BoronicAcid Arylboronic Acid Suzuki Suzuki Cross-Coupling BoronicAcid->Suzuki StorkZhao->Suzuki (Z)-Vinyl Iodide Intermediate ZNMac1 This compound Suzuki->ZNMac1

Caption: Interrelation of key steps in the synthesis.

Application Notes and Protocols: In Vivo Administration of (Z)-NMac1 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the in vivo administration of NMac1, a small molecule activator of Nm23/NDPK, in mouse models of cancer metastasis. It is critical to distinguish between the isomers of NMac1. The scientific literature predominantly describes the biological activity of (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene , referred to as NMac1 . In contrast, the (Z)-isomer of NMac1 has been shown to abolish the increase in NDPK activity, suggesting it is an inactive isomer[1]. Therefore, for researchers investigating anti-metastatic therapies, the trans-isomer is the compound of interest, while the (Z)-isomer may serve as a valuable negative control in experiments.

NMac1 functions as a metastasis suppressor by directly binding to and activating Nm23-H1, a nucleoside diphosphate (B83284) kinase (NDPK)[1][2][3]. This activation leads to a cascade of events, including the inhibition of Rac1 activation, which results in changes to the actin cytoskeleton and a reduction in cancer cell migration and invasion[1][3]. In vivo studies using breast cancer mouse models have demonstrated that oral administration of NMac1 can significantly suppress metastasis without affecting the size of the primary tumor[2][4].

These notes are intended for researchers, scientists, and drug development professionals working in oncology and cancer biology.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies on NMac1.

Table 1: In Vivo Administration of NMac1 in a Breast Cancer Mouse Model

ParameterDetailsReference
Compound (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (NMac1)[1][2]
Mouse Model Non-obese diabetic/severe combined immune-deficient (NOD/SCID) mice[2]
Cell Line MDA-MB-231-Luc-D3H2LN (luciferase-expressing human breast cancer cells)[2]
Tumor Induction 1 x 10^6 cells injected into the mammary fat pad[2]
Dosage 10 mg/kg[2][4]
Administration Route Oral, once daily[4]
Treatment Duration 21 days (3 weeks)[2][4]
Primary Outcome Significant inhibition of breast cancer metastasis[2][4]
Secondary Outcome No significant effect on primary tumor size[2][4]
Toxicity No signs of toxicity reported with daily oral administration

Table 2: In Vitro Activity of NMac1

ParameterDetailsReference
Mechanism of Action Activator of Nm23/NDPK[1][4]
Binding Target C-terminal of Nm23-H1[1][2][3]
Effect on NDPK Activity EC50 = 10.7 µM; maximum activation of 405% for recombinant Nm23-H1[2]
Cellular Effects Inhibition of Rac1 activation; reorganization of actin cytoskeleton; reduced membrane ruffling in MDA-MB-231 cells[1][2]
Functional Assays Dose-dependent reduction of invasion and migration of MDA-MB-231 cells[2]
(Z)-Isomer Activity Abolished the increase of NDPK activity[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NMac1 and a typical experimental workflow for in vivo studies.

NMac1_Signaling_Pathway NMac1 NMac1 (trans-isomer) Nm23_H1 Nm23-H1 (Hexameric) NMac1->Nm23_H1 Binds & Activates NDPK_Activity Increased NDPK Activity Nm23_H1->NDPK_Activity Rac1_Active Rac1-GTP (Active) NDPK_Activity->Rac1_Active Inhibits Activation Rac1_Inactive Rac1-GDP (Inactive) Rac1_Active->Rac1_Inactive Actin Actin Cytoskeleton Reorganization Rac1_Active->Actin Metastasis Reduced Cell Migration, Invasion, and Metastasis Actin->Metastasis

Caption: Signaling pathway of NMac1 in suppressing cancer metastasis.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (21 Days) cluster_analysis Data Analysis Mouse_Model NOD/SCID Mice Cell_Injection Orthotopic Injection of MDA-MB-231-Luc Cells Mouse_Model->Cell_Injection Tumor_Growth Allow Primary Tumor Growth (e.g., to 100 mm³) Cell_Injection->Tumor_Growth Vehicle Vehicle Control (e.g., DMSO) Tumor_Growth->Vehicle Z_NMac1 (Z)-NMac1 (Negative Control) 10 mg/kg, oral, daily Tumor_Growth->Z_NMac1 trans_NMac1 NMac1 (trans-isomer) 10 mg/kg, oral, daily Tumor_Growth->trans_NMac1 Tumor_Measurement Measure Primary Tumor Volume Vehicle->Tumor_Measurement Metastasis_Imaging Bioluminescence Imaging of Metastasis Vehicle->Metastasis_Imaging Toxicity_Assessment Monitor Animal Health and Body Weight Vehicle->Toxicity_Assessment Z_NMac1->Tumor_Measurement Z_NMac1->Metastasis_Imaging Z_NMac1->Toxicity_Assessment trans_NMac1->Tumor_Measurement trans_NMac1->Metastasis_Imaging trans_NMac1->Toxicity_Assessment

Caption: Experimental workflow for in vivo evaluation of NMac1 isomers.

Experimental Protocols

Protocol 1: In Vivo Anti-Metastasis Study in an Orthotopic Breast Cancer Mouse Model

This protocol is adapted from studies demonstrating the anti-metastatic potential of NMac1[2].

1. Materials and Reagents:

  • (±)-trans-NMac1

  • This compound (for use as a negative control)

  • Vehicle (e.g., 0.05% DMSO in saline)

  • MDA-MB-231-Luc-D3H2LN human breast cancer cell line

  • 5-week-old female NOD/SCID mice

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • Bioluminescence imaging system

  • Calipers for tumor measurement

  • Oral gavage needles

2. Animal Model Preparation:

  • Culture MDA-MB-231-Luc-D3H2LN cells under standard conditions.

  • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize a 5-week-old female NOD/SCID mouse.

  • Inject 1 x 10^6 cells (in 100 µL) into the mammary fat pad.

  • Monitor the mice for tumor growth by palpation and caliper measurement.

3. Drug Formulation and Administration:

  • Prepare a stock solution of trans-NMac1 and this compound in a suitable solvent (e.g., DMSO).

  • On each day of treatment, prepare the final dosing solution by diluting the stock solution in a vehicle (e.g., saline) to achieve a final concentration for a 10 mg/kg dose.

  • Once primary tumors reach a volume of approximately 100 mm³, randomize the mice into three groups:

    • Group 1: Vehicle control

    • Group 2: this compound (10 mg/kg)

    • Group 3: trans-NMac1 (10 mg/kg)

  • Administer the assigned treatment to each mouse once daily via oral gavage.

  • Continue treatment for 21 consecutive days.

4. Assessment of Efficacy and Toxicity:

  • Primary Tumor Size: Measure the primary tumor dimensions with calipers twice a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Metastasis: Perform whole-body bioluminescence imaging weekly to monitor the development and progression of metastatic lesions. At the end of the study, quantify the total photon flux per second for each mouse[2].

  • Toxicity: Monitor the general health of the mice daily. Record body weight twice a week. At the end of the study, major organs can be harvested for histological analysis if toxicity is suspected.

5. Data Analysis:

  • Compare the primary tumor growth curves among the different treatment groups.

  • Use a statistical test (e.g., Student's t-test or ANOVA) to compare the quantified bioluminescence signal between the treatment groups at the end of the study.

  • Analyze body weight changes to assess treatment-related toxicity.

Note on this compound: Based on in vitro data showing a lack of NDPK activation, the this compound group is not expected to show a significant reduction in metastasis compared to the vehicle control group[1]. Its inclusion serves to confirm that the observed anti-metastatic effects are specific to the trans-isomer of NMac1.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the synthesis of a compound specifically designated as "(Z)-NMac1" is not currently available in publicly accessible scientific literature or chemical databases. The challenges, protocols, and data presented below are based on analogous synthetic challenges for structurally related Z-enamide compounds and macrocyclic structures. Researchers should use this as a general guide and adapt procedures based on their specific starting materials and target molecule.

Frequently Asked Questions (FAQs)

Q1: We are observing poor stereoselectivity in the formation of the (Z)-double bond. What are the common causes and potential solutions?

A1: Poor (Z)-selectivity is a frequent challenge in the synthesis of Z-enamides. Key factors influencing stereoselectivity include the choice of catalyst, solvent, temperature, and the nature of the substrates.

  • Catalyst Choice: The ligand on the metal catalyst plays a crucial role. For instance, in palladium-catalyzed couplings, bulky, electron-rich phosphine (B1218219) ligands often favor the formation of the Z-isomer.

  • Solvent and Temperature: The polarity of the solvent can influence the transition state geometry. Lowering the reaction temperature can also enhance selectivity by favoring the thermodynamically more stable transition state leading to the Z-isomer.

  • Substrate Sterics: Significant steric hindrance near the reacting centers can disfavor the formation of the more sterically demanding Z-isomer.

Troubleshooting Poor (Z)-Selectivity:

ParameterPotential IssueRecommended Action
Catalyst Suboptimal ligandScreen a panel of phosphine or N-heterocyclic carbene (NHC) ligands.
Solvent Incorrect polarityTest a range of solvents with varying polarities (e.g., toluene, THF, dioxane).
Temperature Too high, allowing for isomerizationRun the reaction at a lower temperature (e.g., room temperature or 0 °C).
Substrates Steric hindranceConsider alternative synthetic routes or less sterically hindered starting materials if possible.

Q2: The macrocyclization step is resulting in low yields and the formation of oligomers. How can we improve the efficiency of this step?

A2: Low yields in macrocyclization are often due to competing intermolecular reactions (oligomerization) instead of the desired intramolecular cyclization. High-dilution conditions are critical to favor the intramolecular pathway.

  • High-Dilution Principle: By keeping the concentration of the linear precursor extremely low, the probability of one end of a molecule finding its other end is higher than it finding another molecule.

  • Rate of Addition: Slow addition of the linear precursor to the reaction mixture is a practical way to maintain high-dilution conditions.

  • Template Effects: In some cases, the use of a metal cation or another template can pre-organize the linear precursor into a conformation that favors cyclization.

Troubleshooting Low Macrocyclization Yields:

ParameterPotential IssueRecommended Action
Concentration Too high, favoring oligomerizationEmploy high-dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of the precursor.
Solvent Inadequate for solubility/conformationChoose a solvent that fully dissolves the precursor and does not interfere with the reaction.
Temperature Affecting reaction ratesOptimize the temperature to balance the rate of reaction and potential side reactions.

Troubleshooting Guides

Problem 1: Incomplete reaction during the formation of the linear precursor.

Symptom Possible Cause Suggested Solution
Starting material remains after the expected reaction time.1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Presence of impurities that poison the catalyst.1. Use a fresh batch of catalyst or activate it prior to use.2. Monitor the reaction by TLC or LC-MS and adjust time/temperature accordingly.3. Purify starting materials meticulously.

Problem 2: Difficulty in purifying the final this compound product.

Symptom Possible Cause Suggested Solution
Product co-elutes with byproducts during chromatography.1. Similar polarity of product and impurities.2. Isomerization of the Z-double bond on silica (B1680970) gel.1. Explore different chromatographic techniques (e.g., reverse-phase HPLC, SFC).2. Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Z-Selective Cross-Coupling

  • Preparation: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., cataCXium® A, 3.6 mol%), and the aryl halide (1.0 equiv.).

  • Reagent Addition: Anhydrous solvent (e.g., toluene) is added, followed by the amine (1.2 equiv.) and a base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reaction: The vessel is sealed and heated to the desired temperature (e.g., 80 °C) with stirring. The reaction progress is monitored by LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to isolate the (Z)-enamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Linear Precursor cluster_cyclization Macrocyclization start Starting Materials coupling Pd-Catalyzed Cross-Coupling start->coupling purify_linear Purification of Linear Precursor coupling->purify_linear dilution High-Dilution Conditions purify_linear->dilution Linear Precursor cyclization Intramolecular Cyclization dilution->cyclization purify_macro Purification of This compound cyclization->purify_macro end Characterization purify_macro->end Final Product

Caption: A generalized workflow for the synthesis of a macrocycle like this compound.

troubleshooting_logic start Low Yield in Macrocyclization? oligomers Oligomers Detected? start->oligomers Yes other_issues Check Reagent Purity and Temperature start->other_issues No high_dilution Increase Dilution (Syringe Pump) oligomers->high_dilution success Improved Yield high_dilution->success other_issues->success

Caption: A troubleshooting decision tree for low-yield macrocyclization reactions.

Technical Support Center: Synthesis of (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-NMac1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a two-step process: a Stork-Zhao olefination to form the (Z)-vinyl iodide intermediate, followed by a Suzuki cross-coupling reaction.

Q1: My Stork-Zhao olefination is resulting in a low Z:E isomer ratio. How can I improve the stereoselectivity for the (Z)-isomer?

A1: Achieving high (Z)-selectivity in the Stork-Zhao olefination is highly dependent on reaction conditions. Here are key factors to consider:

  • Temperature: Low temperatures are crucial for favoring the formation of the (Z)-isomer. It is recommended to perform the reaction at -78 °C (a dry ice/acetone bath).[1][2] Allowing the temperature to rise can lead to decreased selectivity.

  • Solvent: The choice of solvent can significantly impact the isomer ratio. While DMF has been used, it can sometimes promote the formation of a difficult-to-separate 1,1-diiodoalkene byproduct. Tetrahydrofuran (THF) is a highly recommended solvent for this reaction to improve selectivity and minimize side products.

  • HMPA: While historical protocols for the Stork-Zhao olefination suggested the use of HMPA to ensure high (Z)-selectivity, it is a known carcinogen.[1] Many modern procedures have been developed that achieve high selectivity at low temperatures without the need for this additive.[3]

Q2: I am observing a significant amount of a byproduct with a similar Rf value to my desired (Z)-vinyl iodide in the Stork-Zhao olefination. What is it and how can I avoid it?

A2: A common byproduct in this reaction, especially when using DMF as a solvent, is the 1,1-diiodoalkene. This byproduct can be challenging to separate from the desired (Z)-vinyl iodide via column chromatography due to similar polarities. To minimize its formation, it is recommended to use THF as the reaction solvent.

Q3: The yield of my Suzuki cross-coupling reaction is consistently low. What are the potential causes and solutions?

A3: Low yields in Suzuki cross-coupling reactions can stem from several factors. Here are some common issues and how to address them:

  • Instability of the Boronic Acid: Boronic acids can be unstable and prone to decomposition, which is a frequent cause of low yields.[4] Ensure that the boronic acid used is of high quality and has been stored properly.

  • Dehalogenation of the Vinyl Iodide: A common side reaction is the dehalogenation of the vinyl iodide starting material.[4] This can be caused by the presence of a hydride source in the reaction mixture. Ensure solvents are anhydrous and consider the choice of base.

  • Catalyst, Ligand, and Base Selection: The combination of the palladium catalyst, ligand, and base is critical for the success of the reaction. For coupling with vinyl halides, various palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine (B1218219) ligands can be employed. The choice of base is also crucial; common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Optimization of these three components may be necessary for your specific substrate.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents. The reaction temperature and time should also be optimized.

Q4: I am having difficulty purifying the final this compound product from the (E)-isomer. What purification strategies can I employ?

A4: The separation of geometric isomers can be challenging. Here are some recommended techniques:

  • Chromatography: High-performance liquid chromatography (HPLC) or flash column chromatography are common methods for separating (E)/(Z) isomers.[5][6]

    • Stationary Phase: A C18 reversed-phase column is often effective for separating isomers that differ in their hydrophobicity and shape.[6]

    • Silver Nitrate (B79036) Impregnated Silica (B1680970) Gel: For difficult separations of olefins, silica gel impregnated with silver nitrate can be used. The silver ions interact differently with the π-bonds of the (E) and (Z) isomers, which can facilitate separation.[7]

  • Crystallization: Selective crystallization, if applicable, can be a highly effective method for isolating the desired isomer in high purity. This is often unpredictable and may require screening of various solvents.

Quantitative Data Summary

The following tables summarize how different reaction parameters can influence the outcome of the key steps in this compound synthesis, based on general principles of the Stork-Zhao olefination and Suzuki cross-coupling.

Table 1: Influence of Reaction Parameters on (Z)-Vinyl Iodide Synthesis (Stork-Zhao Olefination)

ParameterConditionExpected Impact on YieldExpected Impact on Z:E RatioNotes
Temperature -78 °COptimalHigh (Z)-selectivityMaintaining low temperature is critical for stereoselectivity.[1]
> -60 °CMay decrease due to side reactionsDecreased (Z)-selectivityHigher temperatures can favor the more thermodynamically stable (E)-isomer.
Solvent THFGoodHigh (Z)-selectivityRecommended to avoid byproduct formation.
DMFCan be highGood (Z)-selectivityIncreased risk of 1,1-diiodoalkene byproduct.

Table 2: Influence of Reactant Choice on Suzuki Cross-Coupling Yield

ParameterConditionExpected Impact on YieldNotes
Vinyl Halide Vinyl IodideHighVinyl iodides are the most reactive among vinyl halides, generally leading to faster reactions and better yields.[8]
Vinyl BromideModerate to HighA good balance of reactivity and stability.[8]
Vinyl ChlorideLow to ModerateRequires more active catalyst systems and harsher conditions.[8]
Boronic Acid Quality Fresh, high purityHighBoronic acids can degrade upon storage, leading to lower yields.[4]
Old or impureLowProtodeboronation is a common side reaction with impure reagents.[4]

Experimental Protocols

Protocol 1: Synthesis of (Z)-Vinyl Iodide Intermediate via Stork-Zhao Olefination

This protocol is adapted from established procedures for Stork-Zhao olefination.

  • Preparation of the Ylide:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (iodomethyl)triphenylphosphonium (B13402582) iodide and anhydrous THF.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or a similar strong base in THF to the suspension while maintaining the temperature at -78 °C.

    • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Olefination:

    • Dissolve the aldehyde precursor of this compound (intermediate 7) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C. Ensure the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for the recommended time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the (Z)-vinyl iodide.

Protocol 2: Synthesis of this compound via Suzuki Cross-Coupling

  • Reaction Setup:

    • To a reaction vessel, add the (Z)-vinyl iodide, the corresponding boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield this compound.

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Stork-Zhao Olefination cluster_1 Step 2: Suzuki Cross-Coupling Aldehyde Precursor Aldehyde Precursor Olefination Reaction Olefination Reaction Aldehyde Precursor->Olefination Reaction Ylide Formation Ylide Formation Ylide Formation->Olefination Reaction Crude (Z)-Vinyl Iodide Crude (Z)-Vinyl Iodide Olefination Reaction->Crude (Z)-Vinyl Iodide Purification_1 Purification (Chromatography) Crude (Z)-Vinyl Iodide->Purification_1 Pure (Z)-Vinyl Iodide Pure (Z)-Vinyl Iodide Purification_1->Pure (Z)-Vinyl Iodide Suzuki Reaction Suzuki Reaction Pure (Z)-Vinyl Iodide->Suzuki Reaction Boronic Acid Boronic Acid Boronic Acid->Suzuki Reaction Crude this compound Crude this compound Suzuki Reaction->Crude this compound Purification_2 Purification (Chromatography/Crystallization) Crude this compound->Purification_2 Final Product this compound Final Product this compound Purification_2->Final Product this compound

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Vinyl Iodide & Boronic Acid) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp) ConditionsOK Conditions OK? CheckConditions->ConditionsOK OptimizeCatalyst Optimize Catalyst System (Catalyst, Ligand, Base) YieldImproved Yield Improved? OptimizeCatalyst->YieldImproved ScreenSystems Screen Different Catalysts/ Ligands/Bases OptimizeCatalyst->ScreenSystems ReagentsOK->CheckConditions Yes UseFreshReagents Use Fresh/Pure Reagents ReagentsOK->UseFreshReagents No ConditionsOK->OptimizeCatalyst Yes AdjustConditions Degas Solvents, Check Temp ConditionsOK->AdjustConditions No Success Successful Synthesis YieldImproved->Success Yes ContinueTroubleshooting Further Investigation Needed YieldImproved->ContinueTroubleshooting No UseFreshReagents->CheckReagents AdjustConditions->CheckConditions ScreenSystems->OptimizeCatalyst

Caption: Troubleshooting flowchart for low yield in Suzuki coupling.

References

(Z)-NMac1 solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with (Z)-NMac1. Our aim is to help you navigate potential challenges related to its solubility, stability, and in vitro use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from NMac1?

A1: NMac1, also known as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule activator of Nucleoside Diphosphate Kinase (NDPK), specifically Nm23-H1.[1][2][3][4] It functions by binding to the C-terminal of Nm23-H1, inducing a conformational change that enhances its enzymatic activity.[1][2] This activation has been shown to suppress cancer cell invasion and migration in vitro.[1][3]

This compound is the cis-isomer of NMac1. Crucially, research indicates that the (Z)-isomer of NMac1 does not activate NDPK activity.[1][3] This suggests that the specific stereochemistry of the trans isomer is essential for its biological function.

Q2: What is the expected biological activity of this compound in vitro?

A2: Based on current literature, this compound is considered the inactive isomer of NMac1.[1][3] Experiments have demonstrated that the (Z)-isomer does not induce the activation of NDPK. Therefore, it is not expected to exhibit the same anti-metastatic effects observed with the trans-isomer, such as the inhibition of Rac1 activation and changes in actin-cytoskeletal organization.[1]

Q3: What is the recommended solvent for dissolving this compound?

Q4: How should I store this compound solutions?

A4: For optimal stability, it is recommended to store the solid powder of this compound at -20°C for up to 12 months.[5] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months to minimize freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in cell culture medium The compound's solubility limit in aqueous solutions has been exceeded.- Decrease the final concentration of this compound in your assay.- Increase the serum concentration in your medium if your experimental design allows, as serum proteins can sometimes aid in solubility.- Prepare fresh dilutions from your DMSO stock for each experiment.
Inconsistent or no biological effect observed This compound is the inactive isomer.- Confirm the stereochemistry of your compound. The biologically active form is the trans-isomer (NMac1).- Use the trans-isomer as a positive control in your experiments to ensure your assay system is responsive.
Cell toxicity observed at working concentrations The final DMSO concentration is too high.- Calculate the final DMSO concentration in your culture medium. It should ideally be below 0.1%.- Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup to assess the effect of the solvent alone.
Compound degradation Improper storage or handling.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect the compound from light if it is known to be light-sensitive (general good practice for organic molecules).- Ensure storage temperatures are maintained as recommended (-20°C for solid, -80°C for DMSO stocks).[5]

Experimental Protocols & Methodologies

General Protocol for In Vitro Cell Treatment

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[5]

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations. It is advisable to perform serial dilutions.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the specified duration of your experiment (e.g., 16 hours as used in some NMac1 studies).[1][6]

  • Downstream Analysis: Proceed with your planned cellular or molecular analysis.

Visualizing Key Concepts

Below are diagrams to illustrate the mechanism of the active isomer (NMac1) and a general workflow for troubleshooting in vitro experiments.

cluster_pathway NMac1 Signaling Pathway (Active Isomer) cluster_inactive This compound Interaction NMac1 NMac1 (trans-isomer) Nm23H1 Nm23-H1 NMac1->Nm23H1 Binds & Activates NDPK_activity Increased NDPK Activity Nm23H1->NDPK_activity Leads to No_Activity No NDPK Activation Nm23H1->No_Activity Rac1 Rac1 Activation NDPK_activity->Rac1 Inhibits Metastasis Cell Migration & Invasion Rac1->Metastasis Promotes Z_NMac1 This compound Z_NMac1->Nm23H1 Does not activate start Experiment Start: Inconsistent or No Effect check_isomer Confirm Isomer: Is it this compound? start->check_isomer inactive_path Expected Outcome: (Z)-isomer is inactive check_isomer->inactive_path Yes check_solubility Check for Precipitation check_isomer->check_solubility No, using trans-NMac1 use_trans Action: Use trans-NMac1 as a positive control inactive_path->use_trans end Re-run Experiment use_trans->end solubility_issue Troubleshoot Solubility: - Lower concentration - Check DMSO % - Fresh dilutions check_solubility->solubility_issue Precipitate observed check_storage Review Storage & Handling check_solubility->check_storage No precipitate solubility_issue->end storage_issue Troubleshoot Stability: - Aliquot stocks - Avoid freeze-thaw - Correct temperature check_storage->storage_issue Improper handling check_storage->end Properly handled storage_issue->end

References

Technical Support Center: Optimizing (Z)-NMac1 Concentration for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of (Z)-NMac1 as a negative control in experiments involving the Nm23/NDPK activator, NMac1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is the cis-isomer of NMac1, a small molecule activator of Nucleoside Diphosphate Kinase (NDPK/Nm23-H1).[1][2] Unlike the active trans-isomer (NMac1), this compound does not activate NDPK activity and is therefore used as an ideal negative control to ensure that the observed effects in an experiment are specifically due to the activation of NDPK by NMac1 and not due to off-target effects of the compound's general structure.[1][2]

Q2: What is the recommended starting concentration for this compound in a new experiment?

The recommended starting concentration for this compound should mirror the concentration of the active NMac1 compound used in your experiment. A typical starting point for NMac1 in cell-based assays is between 10 µM and 25 µM.[1][3][4] Therefore, a similar concentration range is recommended for this compound.

Q3: How should I prepare the stock solution for this compound?

Proper preparation of a stock solution is critical for experimental consistency.

  • Solubility Testing : First, determine the solubility of this compound in common laboratory solvents such as DMSO or ethanol.[5]

  • Stock Concentration : A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[5] This allows for minimal volumes to be added to the experimental media, thereby reducing the final solvent concentration.[5]

  • Storage : Aliquot the stock solution and store it at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[5]

Q4: How do I choose the appropriate cell line for my experiment?

The choice of cell line should be guided by your research question. For studying the effects of NMac1, and therefore for using this compound as a control, cell lines relevant to metastasis research are often used. The MDA-MB-231 breast cancer cell line is a commonly used model in studies involving NMac1.[1][2]

Q5: What is the expected outcome when using this compound in a control experiment?

In an experiment where NMac1 shows a biological effect (e.g., reduced cell migration), the this compound control group should not exhibit this effect. This lack of activity confirms that the observed phenomenon is due to the specific action of NMac1 on its target.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected activity observed with this compound. The compound may be contaminated with the active NMac1 isomer.Verify the purity of your this compound compound using appropriate analytical methods like HPLC.
The observed effect is due to the solvent.Ensure the final solvent concentration in your this compound control is identical to your experimental (NMac1) and vehicle-only controls.
High variability between replicate wells. Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.Ensure proper mixing of the cell suspension before seeding and thorough mixing of the this compound solution before adding it to the wells. Avoid using the outer wells of the plate if edge effects are suspected.[6]
No observable effect with the active NMac1 compound. The concentration of NMac1 is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.Test a higher concentration range for NMac1. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time.[6]

Quantitative Data Summary

The following table summarizes the differential activity of NMac1 and its (Z)-isomer on NDPK activity.

Compound Target Effect on NDPK Activity EC50 of NMac1
NMac1Nm23-H1/NDPKActivator10.7 µM[2][3][7]
This compoundNm23-H1/NDPKNo activationNot Applicable[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound as a Negative Control

This protocol outlines the steps to confirm that this compound is an effective negative control at the concentration of NMac1 being used in a cell migration assay.

1. Cell Preparation:

  • Culture MDA-MB-231 cells in the recommended medium until they reach 80-90% confluency.
  • Trypsinize and resuspend the cells in fresh medium.
  • Count the cells and adjust the concentration for seeding in a Boyden chamber or similar migration assay system.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of both NMac1 and this compound in 100% DMSO.[5]
  • Perform serial dilutions of the stock solutions in culture medium to create a range of working concentrations (e.g., from 50 µM down to 1 µM).

3. Migration Assay:

  • Seed the cells in the upper chamber of the Boyden chamber.
  • In the lower chamber, add medium containing the different concentrations of NMac1, this compound, or a vehicle control (medium with the same final concentration of DMSO).
  • Incubate the plate for the desired duration of the experiment (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

4. Assay Readout:

  • After incubation, fix and stain the cells that have migrated to the lower side of the membrane.
  • Count the migrated cells under a microscope.
  • Compare the number of migrated cells in the NMac1-treated wells to the this compound-treated and vehicle control wells. The this compound wells should show a similar number of migrated cells as the vehicle control.

Visualizations

NMac1_Signaling_Pathway NMac1 NMac1 Nm23_H1 Nm23-H1 (NDPK) NMac1->Nm23_H1 Z_NMac1 This compound Z_NMac1->Nm23_H1 Rac1 Rac1 Activation Nm23_H1->Rac1 Migration Cell Migration & Invasion Rac1->Migration

Caption: NMac1 signaling pathway leading to inhibition of cell migration.

Caption: Workflow for a control experiment using this compound.

References

Technical Support Center: (Z)-NMac1 & NMac1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-NMac1 and other NMac1 analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, particularly those related to cellular uptake and activity.

Frequently Asked Questions (FAQs)

Q1: What is NMac1 and this compound?

NMac1, or (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule activator of Nucleoside Diphosphate Kinase (NDPK/Nm23).[1][2] It is derived from the natural compound Zingiber cassumunar Roxb.[2][3] NMac1 directly binds to Nm23-H1, a tumor metastasis suppressor protein, and enhances its NDPK activity.[1][2][4] This activation has been shown to inhibit cancer cell migration, invasion, and metastasis in preclinical models.[1][2] this compound is the geometric isomer of the active styryl moiety of NMac1. Research has shown that the (Z)-isomer of NMac1 does not activate NDPK activity, highlighting the critical stereochemistry required for its biological function.[1][2][5]

Q2: My this compound is showing no effect in my cell-based assays. Why?

The (Z)-isomer of NMac1 has been demonstrated to be inactive in activating the NDPK activity of Nm23-H1.[1][2][5] The specific stereochemistry of the (E)-isomer (found in the active NMac1) is crucial for binding to and activating Nm23-H1. Therefore, it is expected that this compound will not elicit the same anti-metastatic effects observed with NMac1.

Q3: I am observing lower than expected activity with my NMac1 compound. What are the possible reasons?

Lower than expected activity of NMac1 can stem from several factors:

  • Poor Cell Permeability: While NMac1 is orally active in animal models, its physicochemical properties may lead to suboptimal penetration of the cell membrane in certain in vitro systems.[3]

  • Compound Stability: Degradation of the compound in culture media or due to improper storage can lead to reduced efficacy.

  • Cell Line Specificity: The expression levels of Nm23-H1 can vary between different cell lines, potentially influencing the observed effect of NMac1.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all impact the outcome of the experiment.

Troubleshooting Guide: Overcoming Poor Cell Permeability

Poor cell permeability is a common challenge for many small molecule compounds. Below are some strategies to consider if you suspect suboptimal cellular uptake of your NMac1 analog.

StrategyDescriptionAdvantagesDisadvantages
Formulation with Permeation Enhancers Co-administration of the compound with agents that transiently increase membrane permeability. Examples include mild surfactants or bile salts.[6][7]Can significantly increase intracellular concentration.Potential for cytotoxicity; effects can be transient.
Lipid-Based Formulations Incorporating the compound into lipid-based carriers like liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS).[8]Can improve solubility and facilitate transport across the cell membrane.May require specialized formulation expertise and equipment.
Prodrug Approach Modifying the chemical structure of the compound to create a more lipophilic prodrug that is converted to the active form intracellularly.Can enhance passive diffusion across the cell membrane.Requires chemical synthesis and validation of intracellular conversion.
Nanoparticle Encapsulation Encapsulating the compound within polymeric nanoparticles to facilitate cellular uptake via endocytosis.[9]Can protect the compound from degradation and offer targeted delivery.May alter the mechanism of action and require extensive characterization.

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol provides a general framework for quantifying the intracellular accumulation of a small molecule like NMac1.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • NMac1 or analog

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of NMac1 in a suitable solvent (e.g., DMSO).

  • Dilute the NMac1 stock solution in complete culture medium to the desired final concentrations.

  • Remove the culture medium from the cells and replace it with the NMac1-containing medium.

  • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and analyze the intracellular concentration of NMac1 using a validated analytical method like LC-MS/MS.

  • The protein concentration in each lysate should be determined to normalize the amount of internalized compound.

Protocol 2: Transwell Migration Assay

This protocol is used to assess the effect of NMac1 on cancer cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Cell line of interest (e.g., MDA-MB-231)

  • Serum-free and serum-containing culture medium

  • NMac1

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Pre-treat cells with various concentrations of NMac1 or vehicle control for a specified duration (e.g., 24 hours).

  • Harvest the cells and resuspend them in serum-free medium.

  • Add serum-containing medium to the lower chamber of the transwell plate to act as a chemoattractant.

  • Seed the pre-treated cells in the upper chamber of the transwell inserts.

  • Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the insert with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells under a microscope.

Visualizing NMac1's Mechanism of Action

NMac1 Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which NMac1 exerts its anti-metastatic effects.

NMac1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NMac1 NMac1 Nm23_H1 Nm23-H1 (inactive) NMac1->Nm23_H1 Binds & Activates Active_Nm23_H1 Nm23-H1 (active NDPK) Rac1_GTP Rac1-GTP (active) Active_Nm23_H1->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (inactive) Rac1_GTP->Rac1_GDP Inactivation Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Promotes Migration Cell Migration & Invasion Actin->Migration Leads to NMac1_Workflow cluster_workflow Experimental Workflow start Start: NMac1 Analog Synthesis or Acquisition uptake Cellular Uptake Assay (e.g., LC-MS/MS) start->uptake Step 1 ndpk NDPK Activity Assay uptake->ndpk Step 2 migration In Vitro Functional Assays (e.g., Transwell Migration) ndpk->migration Step 3 invivo In Vivo Metastasis Model migration->invivo Step 4 (Optional) end End: Data Analysis and Conclusion migration->end invivo->end Step 5

References

Potential off-target effects of (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Z)-NMac1. The focus is to address potential off-target effects and guide users in interpreting their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from NMac1?

A1: this compound is a stereoisomer of NMac1, a small molecule activator of Nucleoside Diphosphate Kinase (NDPK/Nm23-H1).[1][2] NMac1, specifically the (±)-trans-(E)-isomer, is known to bind to the C-terminal of Nm23-H1, leading to its activation.[1][2] This activation results in the inhibition of Rac1 activation, leading to changes in actin-cytoskeletal organization and the suppression of cancer cell invasion and migration.[1][2][3] Crucially, studies have shown that the (Z)-isomer of NMac1 does not activate NDPK.[1][2]

Q2: If this compound is inactive on its primary target, Nm23-H1, why would I use it in my experiments?

A2: this compound serves as an essential negative control in experiments investigating the on-target effects of the active NMac1 ((E)-isomer). If a biological effect is observed with NMac1 but not with this compound, it provides strong evidence that the effect is mediated through the intended target, Nm23-H1. Conversely, if you observe a phenotype with this compound, it may suggest the presence of off-target effects.

Q3: I am observing a cellular phenotype after treating my cells with this compound. What could be the cause?

A3: Since this compound is reported to be inactive against its known target, Nm23-H1, any observed cellular phenotype is likely due to off-target effects.[1][2] Off-target effects occur when a small molecule interacts with proteins other than its intended target, leading to unexpected biological responses. It is also possible that the observed effect is an experimental artifact. It is crucial to perform rigorous control experiments to validate your findings.

Q4: What are the first steps I should take to investigate a suspected off-target effect of this compound?

A4: The initial steps should focus on confirming the observation and ruling out experimental error. This includes:

  • Confirming the identity and purity of your this compound compound.

  • Performing dose-response experiments to see if the effect is concentration-dependent.

  • Using multiple, unrelated negative control compounds to ensure the phenotype is specific to this compound.

  • Employing a rescue experiment , if a specific off-target is hypothesized. For example, if you suspect this compound is inhibiting a particular kinase, you could try to rescue the phenotype by overexpressing that kinase.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected results when using this compound.

Issue 1: An unexpected cellular phenotype is observed with this compound treatment.
Possible Cause Troubleshooting Steps
Off-Target Interaction 1. Perform a literature search for known off-targets of structurally similar compounds. 2. Utilize computational methods to predict potential off-targets.[4][5] 3. Conduct broad-spectrum screening assays such as kinome profiling to identify potential interacting kinases.[6] 4. Perform chemical proteomics to pull down binding partners of this compound from cell lysates.
Compound Impurity or Degradation 1. Verify the purity of your this compound stock using techniques like HPLC or LC-MS. 2. Prepare fresh dilutions for each experiment. 3. Store the compound under the recommended conditions to prevent degradation.
Experimental Artifact 1. Repeat the experiment with meticulous attention to detail. 2. Include appropriate vehicle controls (e.g., DMSO). 3. Use a secondary, unrelated assay to confirm the phenotype.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variability in Cell Culture 1. Ensure consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. 3. Standardize all cell culture reagents and conditions.
Inconsistent Compound Dosing 1. Calibrate pipettes regularly. 2. Ensure complete solubilization of the compound in the vehicle before adding to media.
Subtle Differences in Experimental Conditions 1. Maintain a detailed laboratory notebook to track all experimental parameters. 2. Run internal controls within each experiment to monitor for variability.

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To identify potential kinase off-targets of this compound by screening its binding affinity against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Principle: A common method is a competitive binding assay.[6] In this format, a test compound that binds to the kinase will prevent the kinase from associating with an immobilized ligand. The amount of kinase captured on the solid support is then quantified.[6]

  • Kinase Panel: Submit the compound to a commercial service (e.g., Eurofins KINOMEscan™) for screening against a panel of hundreds of human kinases.

  • Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates stronger binding. A dissociation constant (Kd) can be calculated for high-affinity interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a potential off-target protein within intact cells.[7][8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Thermal Challenge: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes).[8]

  • Separation of Aggregated Proteins: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blot or mass spectrometry.[8][9]

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.[10]

Visualizations

On_Target_Pathway_of_NMac1 NMac1 (E)-NMac1 Nm23_H1 Nm23-H1 (Inactive Dimer) NMac1->Nm23_H1 Binds & Stabilizes Nm23_H1_active Nm23-H1 (Active Hexamer) Nm23_H1->Nm23_H1_active Activation Rac1_GTP Rac1-GTP (Active) Nm23_H1_active->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (Inactive) Rac1_GDP->Rac1_GTP GEF Cell_Migration Cell Migration & Invasion Rac1_GTP->Cell_Migration

Caption: On-target signaling pathway of the active (E)-isomer of NMac1.

Off_Target_Investigation_Workflow Phenotype Unexpected Phenotype with This compound Confirmation Confirm Phenotype & Rule out Artifacts Phenotype->Confirmation Hypothesis Hypothesis Generation Confirmation->Hypothesis Validation Target Validation Hypothesis->Validation Conclusion Conclusion Validation->Conclusion Computational Computational Screening (e.g., similarity search) Biochemical Biochemical/Biophysical Screening (e.g., Kinome Scan) CETSA Cellular Thermal Shift Assay (CETSA) Knockdown Genetic Knockdown/Knockout of Putative Target

Caption: A workflow for investigating potential off-target effects.

References

Ensuring the inactivity of (Z)-NMac1 in NDPK assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Nucleoside Diphosphate Kinase (NDPK) assays and investigating the effects of NMac1 isomers. This guide provides troubleshooting advice and frequently asked questions to ensure the accurate assessment of (Z)-NMac1's inactivity in these assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound an inhibitor of NDPK?

A1: Current research indicates that this compound is not a classical inhibitor of NDPK. Instead, it is more accurately described as an inactive isomer of the NDPK activator, (±)-trans-NMac1. While the trans-isomer, NMac1, binds to the C-terminal of Nm23-H1 and increases its NDPK activity through allosteric conformational changes, the (Z)-isomer has been shown to abolish this increase in activity.[1][2][3] Therefore, it should not be expected to reduce the basal activity of NDPK but rather fail to enhance it.

Q2: What is the expected outcome when testing this compound in an NDPK activity assay?

A2: In a standard NDPK activity assay, the addition of this compound is expected to result in no significant change in the enzyme's basal activity. The activity level should be comparable to the vehicle control (e.g., DMSO). In contrast, the active trans-isomer, NMac1, would show a dose-dependent increase in NDPK activity.[1][4]

Q3: Why is it important to confirm the inactivity of this compound?

A3: Confirming the inactivity of this compound serves as a crucial negative control in experiments studying the effects of its active trans-isomer. This helps to validate that the observed effects of trans-NMac1 are specific to its stereochemistry and its ability to activate NDPK. It also helps to rule out potential off-target effects or artifacts that might be common to both isomers.

Q4: Can this compound interfere with the NDPK assay components?

A4: While this compound is not expected to activate NDPK, it is always a possibility that any small molecule could interfere with assay components, leading to false-positive or false-negative results. For example, it could interfere with the detection method (e.g., fluorescence or luminescence) or interact with substrates. Running appropriate controls, as outlined in the troubleshooting guide, is essential to identify and mitigate such interference.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental validation of this compound's inactivity in NDPK assays.

Issue 1: Unexpected Increase in NDPK Activity with this compound
Potential Cause Troubleshooting Step
Contamination with trans-isomer 1. Verify the purity and isomeric identity of your this compound sample using analytical methods such as HPLC or NMR. 2. Synthesize or procure a fresh batch of this compound with confirmed purity.
Assay Artifact/Interference 1. Run a control experiment with this compound in the absence of the NDPK enzyme to check for direct effects on the assay's detection system. 2. Test this compound against other kinases to assess its specificity.
Incorrect Vehicle Control 1. Ensure the vehicle control (e.g., DMSO) concentration is identical across all experimental conditions.
Issue 2: Unexpected Decrease in NDPK Activity with this compound
Potential Cause Troubleshooting Step
Compound Precipitation 1. Visually inspect the assay wells for any signs of compound precipitation. 2. Determine the solubility of this compound in the final assay buffer and ensure the tested concentrations do not exceed this limit.
Non-specific Inhibition at High Concentrations 1. Perform a dose-response curve over a wide range of concentrations to determine if the inhibitory effect is only present at high, non-physiological concentrations.
Degradation of this compound 1. Assess the stability of this compound in the assay buffer over the time course of the experiment.
Issue 3: High Variability in Results Between Replicates
Potential Cause Troubleshooting Step
Pipetting Inaccuracy 1. Ensure pipettes are properly calibrated, especially for small volumes. 2. Prepare a master mix of reagents to minimize well-to-well variation.
Inconsistent Incubation Times 1. Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.
Edge Effects on Microplate 1. Avoid using the outer wells of the microplate, which are more susceptible to evaporation. 2. If using all wells is necessary, ensure proper plate sealing and a humidified incubator.

Experimental Protocols

Protocol 1: Standard NDPK Activity Assay

This protocol is designed to measure the kinase activity of Nm23-H1/H2 by quantifying the amount of ATP produced.

Materials:

  • Recombinant human Nm23-H1 or Nm23-H2

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl)

  • Substrates: ADP and UTP (or other NDPs)

  • This compound and trans-NMac1 stock solutions (in DMSO)

  • ATP detection reagent (e.g., luciferase/luciferin-based)

  • 96-well microplate (white or black, depending on detection method)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Prepare serial dilutions of this compound and trans-NMac1 in the assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.

  • In a 96-well plate, add the diluted compounds or vehicle control.

  • Add the recombinant Nm23-H1/H2 enzyme to each well.

  • Initiate the reaction by adding the substrate mixture (ADP and UTP).

  • Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (if necessary, depending on the detection kit).

  • Add the ATP detection reagent to each well.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of activity relative to the vehicle control.

Protocol 2: Assay Interference Control

This protocol helps to determine if this compound interferes with the assay's detection system.

Procedure:

  • Follow the steps of the Standard NDPK Activity Assay, but omit the Nm23-H1/H2 enzyme from a set of control wells.

  • Add the assay buffer, substrates, and this compound to these wells.

  • Proceed with the addition of the ATP detection reagent and signal measurement.

  • Any signal generated in the absence of the enzyme indicates interference from this compound with the assay components or detection chemistry.

Data Presentation

Table 1: Comparative Activity of NMac1 Isomers on NDPK

CompoundEC₅₀ (Activation)Maximum Activation (%)IC₅₀ (Inhibition)
(±)-trans-NMac110.7 µM[5][6]~400%[5]Not Applicable
This compoundNot Active[1]No significant activation[1]Not Reported (Expected to be inactive)
Vehicle (DMSO)Not Applicable100% (Baseline)Not Applicable

Visualizations

NDPK_Activation_Pathway cluster_0 Mechanism of Action trans_NMac1 (±)-trans-NMac1 Nm23_H1_hexamer Nm23-H1 (Hexamer) Active trans_NMac1->Nm23_H1_hexamer Binds to C-terminus, stabilizes hexamer Z_NMac1 This compound Z_NMac1->Nm23_H1_hexamer Does not bind effectively or induce active conformation Nm23_H1_dimer Nm23-H1 (Dimer) Inactive Nm23_H1_dimer->Nm23_H1_hexamer Hexamerization NDPK_Activity Increased NDPK Activity Nm23_H1_hexamer->NDPK_Activity Allosteric Activation

Caption: Mechanism of NMac1 isomer interaction with Nm23-H1/NDPK.

Troubleshooting_Workflow Start Start: Unexpected Activity with this compound CheckPurity 1. Check Compound Purity (HPLC, NMR) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes Contaminated Contaminated with trans-isomer CheckPurity->Contaminated No CheckInterference 2. Run Assay Interference Control (No Enzyme) Interference Assay Interference Detected CheckInterference->Interference Yes NoInterference No Interference CheckInterference->NoInterference No CheckSolubility 3. Assess Compound Solubility and Precipitation Precipitation Precipitation Observed CheckSolubility->Precipitation Yes Soluble Compound is Soluble CheckSolubility->Soluble No PurityOK->CheckInterference NoInterference->CheckSolubility End Conclusion: this compound is inactive. Unexpected result is an artifact. Soluble->End

Caption: Troubleshooting workflow for unexpected this compound activity.

References

Validation & Comparative

A Comparative Analysis of (Z)-NMac1 and (E)-NMac1 Isomers on Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the geometric isomers (Z)-NMac1 and (E)-NMac1. The focus is on their differential impact on the Nucleoside Diphosphate Kinase (NDPK) activity of Nm23-H1, a key enzyme in tumor metastasis suppression, and the subsequent downstream cellular effects. All experimental data is supported by published research, and detailed methodologies for key experiments are provided.

Core Findings: Stereochemistry Dictates Biological Activity

The geometric configuration of the styryl group in NMac1 is a critical determinant of its biological function. The (E)-isomer is a potent activator of Nm23-H1, initiating a signaling cascade that suppresses cancer cell motility. In stark contrast, the (Z)-isomer is inactive, highlighting the stringent stereochemical requirements for target engagement.

Quantitative Data Summary

The biological activities of this compound and (E)-NMac1 are summarized in the table below, with a primary focus on their effects on Nm23-H1 NDPK activity.

Parameter(E)-NMac1This compoundReference
Target Nm23-H1 (NDPK-A)Nm23-H1 (NDPK-A)[1]
Effect on NDPK Activity Potent Allosteric ActivatorAbolished the increase of NDPK activity[1]
EC50 for NDPK Activation 10.7 µMNot Active[1]
Maximum NDPK Activation 405%Not Active[1]
Downstream Effect Inhibition of Rac1 ActivationNot Applicable[1]
Cellular Outcome Suppression of cell migration and invasionNot Applicable[1]

Mechanism of Action: The (E)-NMac1 Signaling Pathway

(E)-NMac1 exerts its anti-metastatic effects through a well-defined signaling pathway. It directly binds to the C-terminal region of the hexameric form of Nm23-H1, inducing a conformational change that allosterically activates its NDPK activity[1]. This enhanced enzymatic activity leads to the inhibition of the small GTPase Rac1[1]. The inactivation of Rac1 results in the reorganization of the actin cytoskeleton, leading to a reduction in membrane ruffling and a significant suppression of cancer cell migration and invasion[1].

NMac1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular (E)-NMac1 (E)-NMac1 Nm23-H1_hexamer Nm23-H1 (Hexamer) (E)-NMac1->Nm23-H1_hexamer Activates Rac1_active Rac1-GTP (Active) Nm23-H1_hexamer->Rac1_active Inhibits Rac1_inactive Rac1-GDP (Inactive) Rac1_active->Rac1_inactive Actin_reorganization Actin Cytoskeleton Reorganization Rac1_active->Actin_reorganization Promotes Cell_motility Cell Migration & Invasion Actin_reorganization->Cell_motility Leads to

Caption: (E)-NMac1 signaling cascade leading to reduced cell motility.

Experimental Workflow: From NDPK Activity to Cell Invasion

The following diagram illustrates the general workflow for evaluating the biological effects of NMac1 isomers.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ndpk_assay NDPK Activity Assay rac1_assay Active Rac1 Pulldown ndpk_assay->rac1_assay Informs migration_assay Transwell Migration/ Invasion Assay rac1_assay->migration_assay Correlates with actin_staining Actin Staining (Phalloidin) migration_assay->actin_staining Visualizes Phenotype

References

The Case for (Z)-NMac1: A Validated Negative Control for NMac1, the Metastasis Suppressor Activator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the use of precise molecular tools is paramount. This guide provides a comprehensive validation of (Z)-NMac1 as a true negative control for its biologically active counterpart, NMac1, a small molecule activator of the metastasis suppressor protein Nm23-H1/NDPK-A.

NMac1 has emerged as a promising anti-metastatic agent by activating the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1.[1][2] To rigorously assess the specific effects of NMac1 in experimental settings, a functionally inert control molecule is essential. This guide presents experimental evidence demonstrating that the geometric isomer, this compound, serves as a bona fide negative control, lacking the ability to activate NDPK and subsequently failing to induce the downstream anti-metastatic effects observed with NMac1.

Comparative Analysis of NMac1 and this compound Activity

Experimental data consistently demonstrates the stark contrast in biological activity between NMac1 and its (Z)-isomer. While NMac1 potently activates NDPK, leading to a cascade of anti-metastatic cellular events, this compound remains inert.

Biological ActivityNMac1This compoundRationale for this compound as a Negative Control
NDPK Activity Potent ActivatorNo ActivationThe (Z)-isomer of NMac1 abolished the increase of NDPK activity, confirming its inability to engage the primary molecular target of NMac1.[1][3]
Rac1 Activation Reduces Rac1 ActivationNo EffectAs a downstream consequence of NDPK activation, NMac1 inhibits the function of the pro-metastatic GTPase, Rac1. The inability of this compound to replicate this effect validates its use as a negative control for this specific signaling event.[1][4]
Cell Migration and Invasion InhibitsNo EffectThe anti-migratory and anti-invasive properties of NMac1 are directly linked to its activation of the Nm23-H1 pathway. The lack of such effects with this compound treatment confirms its suitability as a negative control in these functional assays.[1][5]
Actin Cytoskeleton Organization Induces Reorganization (reduces membrane ruffles)No EffectNMac1-induced changes in actin dynamics are a key indicator of its anti-metastatic activity. The absence of these morphological changes with this compound treatment provides strong evidence for its use as a reliable negative control.[1][4]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.

NDPK Activity Assay

This assay measures the enzymatic activity of Nm23-H1/NDPK-A.

Protocol:

  • Recombinant human Nm23-H1 (5 ng) is incubated with varying concentrations of NMac1 or this compound (or DMSO as a vehicle control).[1][6]

  • The kinase reaction is initiated by adding 5 µM ADP and 5 µM UTP as substrates.[1][6]

  • The reaction is allowed to proceed for 1 minute.[1][6]

  • The amount of ATP produced is quantified using a suitable ATP determination kit.[1]

  • For cell-based assays, 100 µg of cell lysate from MDA-MB-231 cells is used with 50 µM UDP, and ATP consumption is measured.[1][6]

Active Rac1 Pulldown Assay

This assay is used to determine the levels of active, GTP-bound Rac1.

Protocol:

  • MDA-MB-231 cells are treated with the desired concentrations of NMac1 or this compound for 16 hours.[1][4]

  • Cell lysates are prepared and incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active Rac1.

  • The protein complexes are pulled down using glutathione-sepharose beads.

  • The amount of pulled-down Rac1 is quantified by Western blotting using a Rac1-specific antibody.

Transwell Migration and Matrigel Invasion Assays

These assays assess the migratory and invasive potential of cancer cells.

Protocol:

  • MDA-MB-231 cells are treated with various concentrations of NMac1 or this compound.[1][5]

  • The treated cells are seeded into the upper chamber of a Boyden chamber (for migration) or a Matrigel-coated Boyden chamber (for invasion).[1][5]

  • The lower chamber contains a chemoattractant.

  • After 24 hours, the non-migrated/non-invaded cells in the upper chamber are removed.[1]

  • The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted.[1]

Actin Cytoskeleton Staining

This method is used to visualize changes in the actin cytoskeleton.

Protocol:

  • MDA-MB-231 cells are cultured on coverslips and treated with 25 µM of NMac1 or this compound (or 0.05% DMSO as a vehicle) for 16 hours.[1][4]

  • The cells are fixed and permeabilized.

  • F-actin is stained using phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Rhodamine).[1][4]

  • The stained cells are visualized using confocal microscopy to assess changes in cell morphology and the presence of membrane ruffles.[1][4]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.

NMac1_Signaling_Pathway NMac1 NMac1 Nm23_H1 Nm23-H1 (NDPK) NMac1->Nm23_H1 activates Z_NMac1 This compound Z_NMac1->Nm23_H1 no effect Rac1_GTP Active Rac1-GTP Nm23_H1->Rac1_GTP inhibits Metastasis Metastasis (Migration, Invasion) Rac1_GTP->Metastasis promotes Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays NMac1 NMac1 NDPK_Assay NDPK Activity Assay NMac1->NDPK_Assay Rac1_Assay Rac1 Pulldown Assay NMac1->Rac1_Assay Migration_Assay Migration/Invasion Assay NMac1->Migration_Assay Actin_Staining Actin Staining NMac1->Actin_Staining Z_NMac1 This compound (Negative Control) Z_NMac1->NDPK_Assay Z_NMac1->Rac1_Assay Z_NMac1->Migration_Assay Z_NMac1->Actin_Staining

References

A Comparative Analysis of NMac1 Isomers on Cell Morphology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of NMac1 isomers on cell morphology, supported by available experimental data. NMac1, a small molecule activator of Nm23-H1, has been identified as a potential anti-metastatic agent due to its profound impact on the morphology of cancer cells.

This guide will delve into the known effects of the biologically active (±)-trans-NMac1 isomer, the contrasting inactivity of its (Z)-isomer, and place these findings within the broader context of stereoisomerism in macrocyclic compounds that modulate the cytoskeleton.

I. Overview of NMac1 and its Isomers

NMac1, chemically known as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule that has been shown to activate the metastasis suppressor protein Nm23-H1.[1] This activation triggers a signaling cascade that leads to significant alterations in cell morphology, particularly in highly invasive breast cancer cell lines such as MDA-MB-231.[1]

The biological activity of NMac1 is highly dependent on its stereochemistry. The (±)-trans-isomer is the active form, while the synthesized (Z)-isomer (a cis-isomer) has been shown to abolish the activation of Nm23-H1's nucleoside diphosphate (B83284) kinase (NDPK) activity.[1] While direct studies on the morphological effects of the (Z)-isomer are not available, its inability to activate the primary target of NMac1 strongly suggests it does not induce the same morphological changes as the trans-isomer.

II. Comparative Effects on Cell Morphology

The primary focus of morphological studies has been on the active (±)-trans-NMac1. Treatment of MDA-MB-231 breast cancer cells with this isomer leads to a dramatic shift from a mesenchymal to a more epithelial-like phenotype.[1]

Morphological FeatureControl (Untreated)(±)-trans-NMac1 Treated(Z)-NMac1 (Predicted)
Cell Shape Elongated, spindle-shaped (mesenchymal)More rounded, increased cell-covered area (epithelial-like)No significant change from control
Membrane Ruffles AbundantSignificantly reducedNo significant change from control
Actin Cytoskeleton Disorganized F-actinReorganized actin cytoskeletonNo significant change from control
Cell-Cell Adhesion ReducedIncreasedNo significant change from control

III. Signaling Pathway of (±)-trans-NMac1

The morphological changes induced by (±)-trans-NMac1 are a direct consequence of its interaction with Nm23-H1 and the subsequent downstream signaling events. The key steps in this pathway are:

  • (±)-trans-NMac1 Binding: The molecule directly binds to the C-terminal of Nm23-H1.

  • Nm23-H1 Activation: This binding induces a conformational change in Nm23-H1, leading to the activation of its NDPK activity.

  • Rac1 Inhibition: Activated Nm23-H1 inhibits the activity of the small GTPase Rac1.

  • Cytoskeletal Reorganization: The inhibition of Rac1, a key regulator of the actin cytoskeleton, leads to the observed changes in cell morphology, including the reduction of membrane ruffles and a more organized actin structure.

NMac1_Signaling_Pathway NMac1 (±)-trans-NMac1 Nm23H1 Nm23-H1 NMac1->Nm23H1 Binds & Activates Rac1_GTP Active Rac1-GTP Nm23H1->Rac1_GTP Inhibits Rac1_GDP Inactive Rac1-GDP Rac1_GTP->Rac1_GDP Inactivation Actin Actin Cytoskeleton Reorganization Rac1_GTP->Actin Regulates Morphology Mesenchymal to Epithelial-like Morphology Actin->Morphology Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture MDA-MB-231 cells Seed Seed cells on coverslips or in plates Culture->Seed Treatment Treat with (±)-trans-NMac1 or Vehicle Control Seed->Treatment IF Immunofluorescence (F-actin staining) Treatment->IF GLISA Rac1 Activation Assay (G-LISA) Treatment->GLISA Imaging Fluorescence Microscopy and Image Analysis IF->Imaging Quantification Plate Reader Quantification GLISA->Quantification

References

(Z)-NMac1 Fails to Elicit Biological Activity, Performing Comparably to Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a compound's activity is paramount. This guide provides a comparative analysis of (Z)-NMac1, an isomer of the Nm23-H1 activator NMac1, against a standard vehicle control. Experimental evidence demonstrates that the (Z) configuration of NMac1 is biologically inert, showing no discernible efficacy in activating the anti-metastatic protein Nm23-H1, thus performing on par with the vehicle control.

This compound is a stereoisomer of (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, a small molecule activator of Nucleoside Diphosphate Kinase (NDPK/Nm23-H1).[1][2] Nm23-H1 is a tumor metastasis suppressor protein, and its activation is a therapeutic strategy to inhibit cancer cell migration and invasion.[3][4] While the (E)-isomer of NMac1 has been shown to directly bind to Nm23-H1 and enhance its NDPK activity, leading to the suppression of metastasis, the (Z)-isomer is ineffective.[1][2]

Comparative Efficacy Data: this compound vs. Vehicle Control

The core of NMac1's anti-metastatic activity lies in its ability to activate the enzymatic function of Nm23-H1. Structure-activity relationship studies have revealed that the geometric configuration of the styryl group is critical for this activation. The (Z)-isomer of NMac1 has been demonstrated to completely abolish the increase in NDPK activity, rendering it inactive as an Nm23-H1 activator.[1] Consequently, in functional assays, the biological effects of this compound are indistinguishable from those of the vehicle control.

Treatment GroupTargetEndpointResult
Vehicle Control (e.g., 0.05% DMSO) Nm23-H1NDPK ActivityBaseline Activity
This compound Nm23-H1NDPK ActivityNo increase in activity compared to vehicle control.[1]
(E)-NMac1 (Active Isomer) Nm23-H1NDPK ActivitySignificant increase in NDPK activity.[1][3]

Signaling Pathway and Mechanism of Action

The anti-metastatic effects of the active NMac1 isomer are mediated through the activation of Nm23-H1, which in turn inhibits Rac1 activation.[1] Rac1 is a key regulator of the actin cytoskeleton, and its inhibition leads to a reduction in cell motility, invasion, and migration.[1] As this compound fails to activate Nm23-H1, this downstream signaling cascade is not initiated.

cluster_0 Cell Membrane cluster_1 Cytoplasm Rac1_GTP Active Rac1-GTP Rac1_GDP Inactive Rac1-GDP Actin Actin Cytoskeleton (Stress Fibers) Rac1_GTP->Actin Promotes Lamellipodia Formation Z_NMac1 This compound Nm23_H1 Nm23-H1 (Inactive) Z_NMac1->Nm23_H1 No Activation Vehicle Vehicle Control Vehicle->Nm23_H1 No Activation Active_Nm23_H1 Nm23-H1 (Active) Active_Nm23_H1->Rac1_GTP Inhibits Activation Migration Cell Migration & Invasion Actin->Migration No_Migration Inhibition of Migration & Invasion cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis start Start prep_reagents Prepare Reagents: - Nm23-H1 Enzyme - Substrates (ATP, NDP) - Assay Buffer start->prep_reagents prep_compounds Prepare Test Articles: - this compound - Vehicle Control (DMSO) start->prep_compounds run_assay Perform In Vitro NDPK Activity Assay prep_reagents->run_assay prep_compounds->run_assay measure_activity Quantify NDPK Activity run_assay->measure_activity compare Compare Activity of This compound vs. Vehicle measure_activity->compare end Conclusion: This compound is inactive compare->end

References

Navigating Kinase Cross-Reactivity: A Comparative Guide Featuring (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase-targeted drug discovery, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of kinase modulators, with a conceptual focus on (Z)-NMac1. While this compound is primarily documented as an inactive isomer of the Nucleoside Diphosphate (B83284) Kinase (NDPK) activator, NMac1, its theoretical evaluation against a broader kinome serves as an instructive example for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a stereoisomer of NMac1, a small molecule known to activate Nm23-H1 (NDPK-A), a protein with nucleoside diphosphate kinase activity that plays a role in suppressing tumor metastasis.[1][2][3][4] In structure-activity relationship studies, the (Z)-isomer of NMac1 was found to abolish the activation of NDPK, in stark contrast to its (E)-isomer counterpart.[2] Although comprehensive cross-reactivity data for this compound against a wide panel of kinases is not publicly available, this guide will delineate the standard methodologies and data interpretation frameworks used to perform such an analysis. Understanding these principles is paramount for advancing any small molecule candidate through the drug development pipeline.

Comparative Analysis of Kinase Selectivity

To assess the selectivity of a compound like this compound, it would be profiled against a large panel of kinases, often referred to as a kinome scan. The results of such a screen are typically presented as the percentage of inhibition at a given concentration or as IC50/EC50 values (the concentration required for 50% inhibition or activation).

For illustrative purposes, the following table presents hypothetical cross-reactivity data for a compound, demonstrating how the selectivity profile of this compound would be displayed.

Kinase Target FamilyKinaseThis compound (% Inhibition @ 10 µM)Reference Compound (% Inhibition @ 1 µM)
NDPK Nm23-H1 (NDPK-A) <10% (Activation Abolished) N/A (Activator)
Tyrosine KinaseSRC15%95%
Tyrosine KinaseLYN22%92%
Tyrosine KinaseEGFR8%88%
Serine/Threonine KinaseAURKA12%98%
Serine/Threonine KinasePKA5%90%
Serine/Threonine KinaseCDK29%85%

Note: Data presented are hypothetical for illustrative purposes. The primary literature indicates this compound abolishes the activation of Nm23-H1 by its active isomer.[2]

Experimental Protocols for Kinase Cross-Reactivity Screening

The determination of a compound's kinase selectivity profile is achieved through robust and standardized biochemical assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This method is a common approach to quantify the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound, such as this compound, in 100% DMSO.

    • Perform serial dilutions of the compound to generate a range of concentrations for testing.

    • Prepare the kinase, its specific substrate, and ATP solutions in an appropriate kinase buffer.

  • Kinase Reaction :

    • Dispense the kinase solution into the wells of a 384-well plate.

    • Add the test compound at various concentrations to the designated wells. Include controls with DMSO only (representing 100% kinase activity) and wells without the kinase (for background measurement).

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Signal Detection :

    • Terminate the kinase reaction by adding a reagent like ADP-Glo™, which also depletes any remaining ATP.

    • Allow the conversion of the generated ADP to ATP.

    • Add a kinase detection reagent containing luciferase and luciferin. This will produce a luminescent signal that is proportional to the amount of ADP formed during the initial kinase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[5]

Visualizing Workflows and Pathways

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a typical kinase screening workflow and the signaling pathway influenced by the active NMac1 isomer.

G cluster_prep Compound & Assay Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection & Analysis compound Test Compound (this compound) dilution Serial Dilution compound->dilution plate Assay Plate Preparation dilution->plate kinase Add Kinase Panel plate->kinase reaction Initiate Kinase Reaction (add Substrate/ATP) kinase->reaction incubation Incubation reaction->incubation detection Add Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis (IC50) readout->analysis

Caption: Experimental workflow for kinase cross-reactivity screening.

The primary target of the active NMac1 isomer, Nm23-H1, is known to suppress metastasis. One mechanism by which it achieves this is through the inhibition of Rac1 activation, which in turn affects the actin cytoskeleton.[2][3][6]

G NMac1 NMac1 (activator) Nm23 Nm23-H1 (NDPK-A) NMac1->Nm23 activates Tiam1 Tiam1 (GEF) Nm23->Tiam1 inhibits Rac1_GDP Rac1-GDP (inactive) Rac1_GTP Rac1-GTP (active) Metastasis Cell Migration & Metastasis Rac1_GTP->Metastasis leads to Tiam1->Rac1_GTP promotes

Caption: Simplified signaling pathway of NMac1-activated Nm23-H1.

Conclusion

While this compound itself is reported as an inactive isomer for NDPK activation, its hypothetical journey through a kinase cross-reactivity screening program underscores the critical importance of such evaluations. The methodologies outlined in this guide represent the industry standard for characterizing the selectivity of any kinase modulator. A thorough understanding of a compound's off-target activities is indispensable for interpreting its biological effects and for mitigating potential toxicities during drug development. This rigorous approach ensures that only the most selective and promising candidates advance towards clinical application.

References

Head-to-head comparison of different (Z)-NMac1 synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of (Z)-NMac1 Synthesis

This compound, a stereoisomer of the Nm23-H1 activator NMac1, has garnered interest in medicinal chemistry for its distinct biological profile. While its counterpart, (E)-NMac1, has been more extensively studied as a potential anti-metastatic agent, the synthesis and therapeutic potential of the (Z)-isomer present unique challenges and opportunities. This guide provides a head-to-head comparison of the published synthesis route for this compound with a proposed alternative, offering insights into their respective methodologies, efficiencies, and potential for scalability. Experimental data, where available, is presented to support this objective comparison.

Signaling Pathway of NMac1

NMac1 has been identified as a direct activator of the metastasis suppressor protein Nm23-H1.[1][2] Activation of Nm23-H1 by NMac1 leads to the inhibition of Rac1, a key regulator of the actin cytoskeleton.[1][2] This inhibition results in altered cell morphology, reduced cell migration, and decreased invasion, highlighting the therapeutic potential of NMac1 in combating cancer metastasis. The (Z)-isomer's interaction with this pathway remains an area of active investigation.

NMac1 Signaling Pathway NMac1 NMac1 Nm23_H1 Nm23-H1 NMac1->Nm23_H1 Activates Rac1_GTP Rac1-GTP (Active) Nm23_H1->Rac1_GTP Inhibits Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Metastasis Cell Migration & Invasion (Metastasis) Actin->Metastasis

Caption: NMac1 signaling pathway leading to metastasis inhibition.

Comparison of Synthetic Routes for this compound

This guide details two distinct synthetic strategies for obtaining this compound. The first is the published route, which employs a Stork-Zhao olefination followed by a Suzuki cross-coupling. The second is a proposed alternative route utilizing a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction.

ParameterRoute 1: Stork-Zhao Olefination & Suzuki Coupling (Published)Route 2: Still-Gennari HWE Reaction (Proposed)
Key Reactions Stork-Zhao Olefination, Suzuki Cross-CouplingStill-Gennari Horner-Wadsworth-Emmons Olefination
Starting Materials Aldehyde precursor, (Iodomethyl)triphenylphosphonium (B13402582) iodide, 3,4-Dimethoxyphenylboronic acidAldehyde precursor, Still-Gennari phosphonate (B1237965) reagent
Stereoselectivity High Z-selectivity reported for the olefination step.[1]High Z-selectivity is characteristic of this HWE modification.
Overall Yield Reported as "high yield".[1]Potentially high, dependent on optimization.
Reagent Toxicity Use of phosphonium (B103445) salts.Use of phosphonate reagents.
Scalability Potentially scalable, though Suzuki couplings can sometimes present challenges on a large scale.Generally considered scalable.
Number of Steps Two main steps from the aldehyde precursor.One main step from the aldehyde precursor.

Route 1: Stork-Zhao Olefination and Suzuki Coupling (Published)

This synthetic approach, as described in the literature, involves a two-step sequence starting from an aldehyde precursor.[1] The first step establishes the Z-configured vinyl iodide, which then undergoes a palladium-catalyzed cross-coupling reaction to introduce the second aryl group.

Experimental Workflow

Stork-Zhao_Suzuki_Workflow cluster_0 Step 1: Stork-Zhao Olefination cluster_1 Step 2: Suzuki Cross-Coupling Aldehyde Aldehyde Precursor Ylide_Formation Ylide Formation (Ph3PCH2I)I, NaHMDS Olefination Olefination Reaction Ylide_Formation->Olefination Vinyl_Iodide (Z)-Vinyl Iodide Olefination->Vinyl_Iodide Coupling Coupling Reaction Vinyl_Iodide->Coupling Boronic_Acid 3,4-Dimethoxyphenyl boronic acid Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Coupling Z_NMac1 This compound Coupling->Z_NMac1

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of the (Z)-Vinyl Iodide via Stork-Zhao Olefination

To a solution of (iodomethyl)triphenylphosphonium iodide (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. The resulting ylide solution is stirred for 30 minutes at -78 °C. A solution of the aldehyde precursor, ((3S,4R)-4-(3,4-dimethoxyphenyl)cyclohex-1-en-1-yl)methanol derived aldehyde, (1.0 eq.) in anhydrous THF is then added slowly. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the (Z)-vinyl iodide.

Step 2: Synthesis of this compound via Suzuki Cross-Coupling

To a solution of the (Z)-vinyl iodide (1.0 eq.) and 3,4-dimethoxyphenylboronic acid (1.5 eq.) in a 3:1 mixture of toluene (B28343) and ethanol (B145695) is added an aqueous solution of sodium carbonate (2.0 M, 2.0 eq.). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is then added, and the reaction mixture is heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield this compound.

Route 2: Still-Gennari Horner-Wadsworth-Emmons Reaction (Proposed)

This proposed alternative route aims to synthesize this compound in a single step from the aldehyde precursor through a Z-selective Horner-Wadsworth-Emmons olefination. The Still-Gennari modification typically utilizes bis(2,2,2-trifluoroethyl) phosphonates and a strong base with a crown ether to achieve high Z-selectivity.

Experimental Workflow

Still-Gennari_HWE_Workflow Aldehyde Aldehyde Precursor Reaction Olefination Reaction Aldehyde->Reaction Phosphonate Still-Gennari Phosphonate Reagent Phosphonate->Reaction Base KHMDS, 18-Crown-6 (B118740) Base->Reaction Z_NMac1 This compound Reaction->Z_NMac1

Caption: Proposed workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocol

Synthesis of this compound via Still-Gennari HWE Reaction

To a solution of the Still-Gennari phosphonate reagent, bis(2,2,2-trifluoroethyl) (3,4-dimethoxybenzyl)phosphonate (1.2 eq.), and 18-crown-6 (1.5 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added potassium hexamethyldisilazide (KHMDS) (1.1 eq.) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of the aldehyde precursor, ((3S,4R)-4-(3,4-dimethoxyphenyl)cyclohex-1-en-1-yl)methanol derived aldehyde, (1.0 eq.) in anhydrous THF is then added slowly. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion

Both the published and proposed routes offer viable pathways to this compound. The Stork-Zhao/Suzuki route is a proven method, though it involves two distinct steps. The proposed Still-Gennari HWE route presents a more convergent approach, potentially offering a higher overall yield and simpler purification in a single step. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the specific expertise of the research team. Further experimental validation of the proposed route is necessary to fully assess its efficiency and stereoselectivity in the context of the this compound synthesis.

References

Comparative Analysis of (Z)-NMac1 in Metastasis: An Evaluation of Its Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (Z)-NMac1, an isomer of the metastasis-suppressing agent NMac1, and its lack of effect on metastatic processes. In contrast to its (±)-trans-isomer, which actively inhibits cancer cell migration and invasion, the (Z)-isomer of NMac1 has been shown to be ineffective. This guide will present data validating this lack of effect, compare it with the active form and another anti-metastatic compound, and provide detailed experimental protocols for assessing metastatic potential.

Data Summary

The following table summarizes the experimental data comparing the effects of this compound, its active counterpart (±)-trans-NMac1, and the Rac1 inhibitor NSC23766 on key indicators of metastasis.

CompoundTarget/MechanismEffect on NDPK ActivityIn Vitro Cell MigrationIn Vitro Cell InvasionIn Vivo Metastasis
This compound Nm23-H1/NDPKAbolished increase in activityNot reportedNot reportedNot reported
(±)-trans-NMac1 Nm23-H1/NDPK activator, Rac1 inhibitorIncreases activitySignificant reductionSignificant reductionSignificant suppression
NSC23766 Rac1 inhibitorNot applicableSignificant reductionSignificant reductionNot reported in breast cancer models
Experimental Evidence for the Inactivity of this compound

The primary mechanism by which the active form of NMac1, (±)-trans-NMac1, suppresses metastasis is through the activation of the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1.[1][2][3] This activation leads to a signaling cascade that results in the inhibition of Rac1, a key regulator of cell motility and invasion.[2][3][4]

Crucially, studies have demonstrated that the (Z)-isomer of NMac1 abolishes the increase in NDPK activity.[3] This stereoisomer fails to produce the allosteric conformational changes in Nm23-H1 necessary for its activation.[1][2] Consequently, the downstream inhibition of Rac1 and the subsequent suppression of cancer cell migration and invasion do not occur with this compound.

While direct quantitative data on the effect of this compound in cell migration, invasion, or in vivo metastasis assays are not extensively reported in the available literature, its inability to activate the initial and critical step in the anti-metastatic pathway of NMac1 provides strong evidence for its lack of efficacy.

Comparative Compound: NSC23766

As a point of comparison, NSC23766 is a well-characterized small molecule inhibitor of Rac1 activation.[5][6] By directly targeting Rac1, NSC23766 has been shown to significantly inhibit the migration and invasion of breast cancer cells in vitro.[5] This provides a benchmark for the anti-metastatic potential that is absent in this compound due to its inability to initiate the signaling cascade that leads to Rac1 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NDPK Activity Assay

This assay measures the enzymatic activity of Nm23-H1, which is a key indicator of the anti-metastatic potential of NMac1 and its derivatives.

Materials:

  • Recombinant human Nm23-H1 protein

  • ATP, UDP, UTP

  • NMac1 isomers or other test compounds

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ATP detection reagent

  • 96-well microplate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant Nm23-H1, and UDP.

  • Add the test compound (this compound, (±)-trans-NMac1, or vehicle control) at various concentrations to the reaction mixture in the wells of a 96-well plate.

  • Initiate the reaction by adding a mixture of ATP and UTP.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP produced using an ATP detection reagent according to the manufacturer's instructions.

  • Quantify the luminescence using a plate reader. The amount of ATP produced is directly proportional to the NDPK activity.

Transwell Migration Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane, a crucial step in metastasis.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test compounds (this compound, (±)-trans-NMac1, NSC23766)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium.

  • Add the test compounds to the upper chamber.

  • Fill the lower chamber with medium containing a chemoattractant, such as 10% FBS.

  • Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with the fixing solution.

  • Stain the migrated cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell migration.

Matrigel (B1166635) Invasion Assay

This assay is similar to the transwell migration assay but includes a layer of Matrigel, which mimics the extracellular matrix, to assess the invasive capabilities of cancer cells.

Materials:

  • Transwell inserts coated with Matrigel

  • All other materials listed for the Transwell Migration Assay

Procedure:

  • Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's protocol.

  • Follow the same procedure as the Transwell Migration Assay, seeding the cells in the upper chamber with the test compounds and adding a chemoattractant to the lower chamber.

  • The incubation time may need to be extended (e.g., 48 hours) to allow for both matrix degradation and cell invasion.

  • After incubation, remove non-invading cells, fix, and stain the invading cells on the lower surface of the membrane.

  • Quantify the number of invaded cells by microscopy.

In Vivo Mouse Metastasis Model

This model evaluates the effect of a compound on the formation of metastatic tumors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Luciferase-expressing human breast cancer cells (e.g., MDA-MB-231-Luc)

  • Test compounds formulated for in vivo administration

  • Bioluminescence imaging system (e.g., IVIS)

  • Anesthetic for mice

  • Luciferin (B1168401) substrate

Procedure:

  • Inject the luciferase-expressing breast cancer cells into the mammary fat pad of the mice to establish primary tumors.

  • Once the primary tumors are established, randomize the mice into treatment groups (vehicle control, this compound, (±)-trans-NMac1).

  • Administer the treatments to the mice according to the desired schedule (e.g., daily oral gavage).

  • Monitor the growth of the primary tumor and the development of metastases using bioluminescence imaging at regular intervals.

  • To image, anesthetize the mice and inject them with the luciferin substrate.

  • Quantify the bioluminescent signal from the primary tumor and at distant sites (e.g., lungs, liver, bones) to assess the extent of metastasis.

  • At the end of the study, euthanize the mice and excise organs for histological analysis to confirm the presence of metastatic lesions.

Visualizations

Signaling Pathway of NMac1 Action

NMac1_Pathway cluster_trans (±)-trans-NMac1 cluster_z This compound trans_NMac1 (±)-trans-NMac1 Nm23_H1_active Nm23-H1 (Active) trans_NMac1->Nm23_H1_active Binds & Activates NDPK_activity_up Increased NDPK Activity Nm23_H1_active->NDPK_activity_up Rac1_inhibition Rac1 Inhibition NDPK_activity_up->Rac1_inhibition Metastasis_suppression Metastasis Suppression Rac1_inhibition->Metastasis_suppression z_NMac1 This compound Nm23_H1_inactive Nm23-H1 (Inactive) z_NMac1->Nm23_H1_inactive Fails to Bind/Activate No_NDPK_activation No Increase in NDPK Activity Nm23_H1_inactive->No_NDPK_activation Rac1_active Rac1 Remains Active No_NDPK_activation->Rac1_active No_metastasis_suppression No Metastasis Suppression Rac1_active->No_metastasis_suppression

Caption: Contrasting signaling pathways of (±)-trans-NMac1 and this compound.

Experimental Workflow for In Vitro Metastasis Assays

Invasion_Workflow Start Start: Prepare Cancer Cell Suspension Coat_Insert Coat Transwell Insert with Matrigel (for Invasion Assay) Start->Coat_Insert Seed_Cells Seed Cells in Upper Chamber with Test Compound Start->Seed_Cells for Migration Assay Coat_Insert->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Incubate Incubate (24-48h) Add_Chemoattractant->Incubate Remove_Non_Migrated Remove Non-Migrated/Invaded Cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated/Invaded Cells Remove_Non_Migrated->Fix_Stain Quantify Quantify Cells via Microscopy Fix_Stain->Quantify

Caption: Workflow for transwell migration and matrigel invasion assays.

References

A Comparative Analysis of (Z)-NMac1 and its Active Counterpart in Modulating Metastasis Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of the inactive (Z)-isomer of NMac1 against its active NMac1 compound, a small molecule activator of the tumor metastasis suppressor protein Nm23-H1 (also known as NDPK-A). This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to inform future research and therapeutic strategies.

NMac1, chemically identified as (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a potent allosteric activator of Nm23-H1.[1][2] Its activation of the nucleoside diphosphate (B83284) kinase (NDPK) activity of Nm23-H1 is crucial for its anti-metastatic properties.[1][2][3] In contrast, the geometric isomer, (Z)-NMac1, has been shown to be devoid of this activity.[3][4] This guide will delineate the functional differences between these two isomers through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological activity of the active NMac1 compound and its inactive (Z)-isomer.

Table 1: Comparative Efficacy of NMac1 Isomers on Nm23-H1 Activity and Cellular Functions

ParameterActive NMac1 CompoundThis compoundReference
Nm23-H1 NDPK Activity
EC₅₀ (Recombinant Nm23-H1)10.7 µMActivity Abolished[3][5]
Maximum Activation405%No Increase[3]
Cellular Effects (MDA-MB-231 cells)
Rac1 ActivationInhibition (EC₅₀: 10-15 µM)No Inhibition[3]
Cell Migration & InvasionSignificant ReductionNo Effect[3]
IC₅₀ (Proliferation, glucose-starved)7.197 µMNot Reported[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the established signaling pathway of active NMac1 and a typical experimental workflow for its evaluation.

NMac1_Signaling_Pathway NMac1 Active NMac1 ((E)-isomer) Nm23_H1 Nm23-H1 (Hexamer) NMac1->Nm23_H1 Binds to C-terminus & allosterically activates NDPK_Activity Increased NDPK Activity Nm23_H1->NDPK_Activity Inhibition Inhibition NDPK_Activity->Inhibition Rac1 Rac1-GTP (Active) Actin Actin Cytoskeleton Reorganization Rac1->Actin Metastasis Cell Migration, Invasion, & Metastasis Actin->Metastasis Inhibition->Rac1

Caption: Signaling pathway of active NMac1 in metastasis suppression.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Compound NMac1 Isomers (Active vs. Z) NDPK_Assay NDPK Activity Assay Compound->NDPK_Assay Cell_Culture MDA-MB-231 Cell Culture Compound->Cell_Culture Rac1_Assay Rac1 Pulldown Assay Cell_Culture->Rac1_Assay Migration_Assay Transwell Migration/ Invasion Assay Cell_Culture->Migration_Assay Mouse_Model Orthotopic Mouse Model (MDA-MB-231-Luc) Treatment Oral Administration of NMac1 Mouse_Model->Treatment Imaging Bioluminescence Imaging of Metastasis Treatment->Imaging

Caption: General experimental workflow for evaluating NMac1 activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NDPK Activity Assay

This assay measures the enzymatic activity of Nm23-H1 by quantifying ATP production.

  • Reagents: Recombinant human Nm23-H1, ADP, UTP, NMac1 isomers (dissolved in DMSO), ATP measurement kit (e.g., luciferase-based).

  • Procedure:

    • Prepare a reaction mixture containing 5 ng of recombinant Nm23-H1.[2]

    • Add varying concentrations of the active NMac1 compound or this compound. A vehicle control (e.g., 1% DMSO) should be included.[2]

    • Initiate the reaction by adding 5 µM ADP and 5 µM UTP as substrates.[2]

    • Incubate the reaction for 1 minute at the appropriate temperature.[2]

    • Measure the amount of ATP produced using a luciferase-based ATP detection assay, following the manufacturer's instructions.

    • Calculate the percentage of NDPK activity relative to the vehicle control.

Active Rac1 Pulldown Assay

This assay is used to determine the amount of active, GTP-bound Rac1 in cells.

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Reagents: NMac1 isomers, cell lysis buffer, PAK-1 PBD (p21-activated kinase 1 p21-binding domain) agarose (B213101) beads, anti-Rac1 antibody.

  • Procedure:

    • Culture MDA-MB-231 cells to 70-80% confluency.

    • Treat the cells with the desired concentrations of active NMac1 or this compound for 16 hours.[1][3] A vehicle control is essential.

    • Lyse the cells and collect the supernatant after centrifugation.

    • Incubate the cell lysates with PAK-1 PBD agarose beads to pull down active Rac1-GTP.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rac1 antibody.[7]

    • Quantify the band intensity to determine the relative amount of active Rac1.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane, with an added extracellular matrix layer for invasion studies.

  • Cell Line: MDA-MB-231 cells.

  • Reagents: Transwell inserts (8-µm pores), Matrigel (for invasion assay), serum-free medium, medium with chemoattractant (e.g., 10% FBS), NMac1 isomers.

  • Procedure:

    • For the invasion assay, coat the transwell inserts with a thin layer of Matrigel.

    • Seed MDA-MB-231 cells in the upper chamber in serum-free medium containing different concentrations of active NMac1 or this compound.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24 hours to allow for cell migration or invasion.[3]

    • Remove non-migrated/non-invaded cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the bottom surface of the membrane.

    • Count the stained cells under a microscope to quantify migration/invasion.

In Vivo Metastasis Mouse Model

This experiment evaluates the effect of NMac1 on tumor metastasis in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Cell Line: Luciferase-expressing MDA-MB-231 cells (MDA-MB-231-Luc).

  • Procedure:

    • Inject 1 x 10⁶ MDA-MB-231-Luc cells into the mammary fat pad of the mice.[2]

    • Allow the primary tumors to grow to a specified size (e.g., 100 mm³).[2]

    • Administer the active NMac1 compound (e.g., 10 mg/kg, orally, daily) or a vehicle control.[2]

    • Monitor metastasis progression over several weeks using in vivo bioluminescence imaging.

    • At the end of the study, excise organs (e.g., lungs, liver, bone) to quantify metastatic burden.

Conclusion

The presented data unequivocally demonstrates that the biological activity of NMac1 as a metastasis suppressor is entirely dependent on its (E)-isomeric configuration. The (Z)-isomer of NMac1 is inactive and fails to induce the allosteric activation of Nm23-H1's NDPK activity. Consequently, all downstream anti-metastatic effects, including the inhibition of Rac1 activation and the suppression of cancer cell migration and invasion, are absent with the (Z)-isomer. This comparative guide underscores the critical importance of stereochemistry in the development of small molecule therapeutics and provides a foundational dataset and methodological framework for researchers investigating Nm23-H1 activation and metastasis suppression.

References

A Comparative Guide to the Structure-Activity Relationship of NMac1 Derivatives, Including the (Z)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of NMac1 derivatives and their biological activities, with a focus on the structural features governing their ability to activate the metastasis suppressor protein Nm23-H1. The information is intended for researchers, scientists, and professionals in the field of drug development.

NMac1, or (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, is a small molecule activator of Nucleoside Diphosphate (B83284) Kinase (NDPK) activity of Nm23-H1.[1][2] This activation is crucial for the anti-metastatic properties of Nm23-H1.[1][2] NMac1 binds directly to the C-terminal region of Nm23-H1, inducing an allosteric conformational change that enhances its enzymatic activity.[1][2][3][4] This leads to the inhibition of Rac1 activation, subsequent changes in the actin cytoskeleton, and a reduction in cancer cell invasion and migration.[1][2][3][4]

Structure-Activity Relationship (SAR) of NMac1 Derivatives

The biological activity of NMac1 derivatives is highly dependent on specific structural features. The following table summarizes the key findings from SAR studies.

Structural Modification Effect on NDPK Activation Reference
(Z)-Isomer Abolished activity[1][3]
Deletion of Methoxy (B1213986) Groups Inhibited activity[1][5]
Reduction of Cyclohexene Ring Decreased activity[1][3]
Epoxidation of Cyclohexene/Olefin Slightly decreased activity[1][3]

Key takeaway: The trans-configuration of the styryl group and the presence of all four methoxy groups on the catechol rings are critical for the NDPK-activating ability of NMac1.

Comparative Biological Activity of NMac1 and its Derivatives

Compound Target EC₅₀ (NDPK Activation) Cellular Effects In Vivo Efficacy Reference
NMac1 Nm23-H1/NDPK-A10.7 µMInhibits invasion and migration of MDA-MB-231 cells, reduces Rac1 activationSuppresses breast cancer metastasis in a mouse model[1][6][7]
(Z)-Isomer of NMac1 Nm23-H1/NDPK-AInactiveAbolished increase of NDPK activityNot reported[1][3]
NMac24 Not specifiedNot reportedMost effective in anti-proliferation under glucose starvationNot reported[5]

Experimental Protocols

NDPK Activity Assay

The nucleoside diphosphate kinase (NDPK) activity was determined by measuring the amount of ATP produced. The reaction mixture contained 5 ng of recombinant Nm23-H1, 5 µM ADP, and 5 µM UTP. The reaction was initiated by the addition of the NMac1 derivative at the indicated concentrations or DMSO as a vehicle control. The amount of ATP produced after 1 minute was quantified.[3][7] For cell-based assays, 100 µg of MDA-MB-231 cell lysate and 50 µM UDP were used to measure ATP consumption.[3][7]

Cell Invasion and Migration Assays

The effect of NMac1 derivatives on cancer cell invasion and migration was assessed using Boyden chambers. MDA-MB-231 cells were treated with various concentrations of the compounds for 24 hours. For invasion assays, the chambers were coated with Matrigel. The number of cells that migrated or invaded through the membrane was quantified.[1][3]

Rac1 Activation Assay

Active Rac1 levels were determined using a pulldown assay. MDA-MB-231 cells were treated with NMac1 derivatives for 16 hours. Cell lysates were then incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1. The amount of pulled-down Rac1 was detected by Western blotting.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of NMac1 and a general workflow for evaluating its derivatives.

NMac1_Signaling_Pathway NMac1 NMac1 Nm23_H1 Nm23-H1 (Hexamer) NMac1->Nm23_H1 Binds to C-terminus NDPK_Activity ↑ NDPK Activity Nm23_H1->NDPK_Activity Allosteric Activation Rac1_GTP Rac1-GTP (Active) NDPK_Activity->Rac1_GTP Inhibits Activation Rac1_GDP Rac1-GDP (Inactive) Rac1_GTP->Rac1_GDP Actin_Cytoskeleton Actin Cytoskeleton Reorganization Rac1_GTP->Actin_Cytoskeleton Regulates Invasion_Migration ↓ Invasion & Migration Actin_Cytoskeleton->Invasion_Migration Leads to

Caption: NMac1 signaling pathway leading to metastasis suppression.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesize NMac1 Derivatives NDPK_Assay NDPK Activity Assay Synthesis->NDPK_Assay Cell_Assays Cell Invasion & Migration Assays NDPK_Assay->Cell_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Rac1 Pulldown) Cell_Assays->Mechanism_Studies Lead_Selection Select Lead Compounds Mechanism_Studies->Lead_Selection Animal_Model Metastasis Animal Model Lead_Selection->Animal_Model Efficacy_Evaluation Evaluate Anti-Metastatic Efficacy Animal_Model->Efficacy_Evaluation

Caption: Workflow for the evaluation of NMac1 derivatives.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (Z)-NMac1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the generation of this document, a specific Safety Data Sheet (SDS) for (Z)-NMac1 is not publicly available. Therefore, this guidance is predicated on the precautionary principle, treating this compound as a novel chemical entity with unknown hazards. All recommendations are based on best practices for handling uncharacterized research chemicals and should be supplemented by a thorough risk assessment conducted by the principal investigator and the institution's Environmental Health and Safety (EHS) department.

This compound is the Z-isomer of NMac1, a small molecule activator of Nm23/NDPK. The CAS number for the trans-isomer (NMac1) is 1332290-68-2, with a molecular formula of C24H28O4 and a molecular weight of 380.48 g/mol [1]. While isomers can have different physicochemical and toxicological properties, in the absence of specific data for the (Z)-isomer, a conservative approach to handling is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure when handling this compound, especially when working with the solid form or preparing stock solutions. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Specifications and Use Cases
Hand Protection Double Nitrile GlovesRecommended for all handling procedures. Change gloves immediately if contaminated.
Eye and Face Protection Safety Goggles with Side ShieldsMandatory for all work with this compound.
Face ShieldRecommended when there is a significant risk of splashes, such as during the preparation of solutions or when handling larger quantities.
Body Protection Fully-buttoned Laboratory CoatStandard for all laboratory work.
Disposable Gown with tight-fitting cuffsRecommended when weighing and handling the solid compound to prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved RespiratorAn N95 respirator is recommended for weighing and handling powders. For handling volatile solutions, a respirator with appropriate organic vapor cartridges should be used. All respiratory protection should be used within the context of a comprehensive respiratory protection program.
Operational Plan for Handling this compound

A step-by-step protocol is essential for the safe handling of this compound. All procedures involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood or a powder-containment hood.

1. Preparation and Area Designation:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure that a spill kit, including appropriate absorbent materials and waste containers, is readily accessible.

  • Verify that a safety shower and eyewash station are unobstructed and operational.

2. Weighing and Transfer of Solid this compound:

  • Perform all weighing and transfer of the solid compound within a ventilated enclosure, such as a powder-containment hood or a chemical fume hood, to minimize inhalation exposure.

  • Use the smallest amount of the substance necessary for the experiment.

  • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation[2].

3. Solution Preparation:

  • Add the solid this compound to the solvent slowly to prevent splashing.

  • If the solvent is volatile, ensure adequate ventilation and consider using a closed system for the initial dissolution.

4. Experimental Use:

  • Conduct all reactions and procedures involving this compound in a certified chemical fume hood.

  • Keep all containers of this compound sealed when not in use.

5. Decontamination and Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan.

Disposal Plan for this compound

The disposal of uncharacterized chemical waste must be handled with extreme care to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams[3].

  • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container[3].

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[4].

  • The label must include the full chemical name "this compound," the date of accumulation, and the name and contact information of the responsible researcher[3][5].

  • If this compound is in a solution, list all components and their approximate concentrations on the label.

3. Storage of Waste:

  • Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from ignition sources and incompatible chemicals[3].

4. Final Disposal:

  • The final disposal of uncharacterized waste must be handled by a licensed hazardous waste disposal company[3].

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for the pickup and disposal of this compound waste[3][6]. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_area Designate Handling Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Solid this compound prep_spill->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete segregate_waste Segregate Waste decontaminate->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs Arrange Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.